The table below summarizes the key characteristics of Zelavespib.
| Property | Description |
|---|---|
| Generic Name | This compound [1] |
| Code Name | PU-H71 (also known as NSC 750424) [2] [1] |
| Modality | Small Molecule [1] |
| Molecular Weight | 512.37 g/mol [2] [1] |
| Chemical Formula | C18H21IN6O2S [1] |
| Primary Target | Heat Shock Protein 90 (HSP90) [2] [1] |
| Mechanism | Inhibitor [1] |
| IC50 (HSP90) | 51 nM (in MDA-MB-468 cells) [2] [3] |
| Development Status | Investigational; several Phase 1 trials completed or terminated [2] [4] |
This compound's mechanism is best understood through its unique interaction with epichaperomes [5] [6] [7].
The following diagram illustrates this key mechanism of action:
> this compound preferentially binds HSP90 in pathologic epichaperomes, triggering disassembly and normalization of dysregulated protein networks.
This compound has demonstrated potent activity across a wide range of preclinical models.
| Model Type | Cell Line / Model | Assay / Effect | Result (IC50/GI50/Other) |
|---|---|---|---|
| Breast Cancer (TNBC) | MDA-MB-468 | Growth inhibition [2] | 65 nM |
| Breast Cancer | SKBr3 | Growth inhibition [2] | 50 nM |
| Breast Cancer | MCF7 | Her2 level reduction (WB) [2] | 60 nM |
| Lung Cancer | A549/ATCC | Cytotoxicity [3] | 87 nM |
| Colon Cancer | COLO 205 | Cytotoxicity [3] | 48 nM |
| Leukemia | HL-60(TB) | Cytotoxicity [3] | 63 nM |
| Cervical Cancer | HeLa | Antiproliferative activity [3] | 226.5 nM |
| In Vivo Efficacy | MDA-MB-231 xenograft | Tumor growth inhibition [2] | 96% inhibition (75 mg/kg) |
| In Vivo Efficacy | MDA-MB-231 xenograft | Complete response [2] | 100% (75 mg/kg, alternate days) |
Its effects are mediated by degrading key oncogenic client proteins and disrupting critical survival pathways. Treatment leads to the degradation or inactivation of tumor-driving molecules like EGFR, HER3, Raf-1, and Akt, and induces G2-M cell cycle arrest and apoptosis [2]. In aggressive B-cell lymphomas, this compound disrupts HSP90-organized "metabosomes," reducing the production of metabolites like inosine and slowing tumor metabolism [7].
To support research efforts, here are methodologies for two key experiments used to study this compound.
This protocol measures the displacement of a fluorescent probe by this compound to determine binding affinity [2].
This protocol assesses the cytotoxic effects of this compound [2].
This compound has entered several clinical trials, primarily for oncology indications, though its development has seen some setbacks.
| Condition | Development Status | Key Findings / Notes |
|---|---|---|
| Myelofibrosis | Phase 1; Terminated (Nov 2022) [4] | Trial NCT03935555 was terminated. |
| Lymphoma | Phase 1; Completed/Terminated [2] [4] | Preclinical data shows promise in MYC-driven lymphomas [7]. |
| Metastatic Solid Tumors | Phase 1; Completed [2] [1] | - |
| Acute Myeloid Leukemia (AML) | Preclinical [8] [4] | Shows efficacy in TP53-mutant AML models, synergizes with venetoclax [8]. |
Clinical studies using radiolabeled this compound have shown that its residence time in tumors is highly variable (half-life of 24-100 hours) and correlates with epichaperome abundance, not plasma pharmacokinetics [5]. This underscores the importance of target engagement measurements over traditional plasma assays for this class of drugs [5].
The following table summarizes the key features of zelavespib's interaction with its target, the epichaperome.
| Feature | Description |
|---|---|
| Primary Target | HSP90 incorporated into pathologic epichaperomes (not canonical HSP90 complexes) [1]. |
| Binding Mechanism | Non-covalent, but becomes functionally trapped upon binding to the epichaperome structure [2] [3]. |
| Key Distinction | Residence time is governed by epichaperome disassembly kinetics, not the drug-target unbinding rate [2]. |
| Functional Outcome | Binding induces the disassembly of the epichaperome, restoring normal protein interaction networks [2] [1]. |
| Plasma PK vs. Target Engagement | No correlation; drug remains bound at the target site for days after clearance from plasma [2]. |
Clinical and pre-clinical studies have quantified the extended residence time of this compound, as summarized below.
| Parameter | Value / Range | Context |
|---|---|---|
| Tumor Residence Half-life | 24 to 100 hours [2] | Human patients (variable based on epichaperome abundance) [2]. |
| Target Occupancy | Several days | Persists long after systemic clearance [2]. |
| Correlation with Efficacy | Significant correlation | Degree of target occupancy correlates with anti-tumor effects [2]. |
To investigate this compound's mechanism, researchers use specific biochemical and imaging techniques.
The following diagram illustrates the core mechanism of how this compound modulates the epichaperome, leading to its prolonged residence time and pharmacological effect.
This mechanism explains why this compound's effects are long-lasting. The drug's action is not a simple matter of blocking a single protein, but rather dismantling a large pathological structure.
The diagram below visualizes the critical conceptual shift in understanding this compound's pharmacokinetics and pharmacodynamics.
Zelavespib (PU-H71) is a purine-scaffold-based inhibitor that competitively binds to the N-terminal ATP-binding pocket of HSP90 [1] [2]. Its structure is critical for its selectivity towards tumor-associated HSP90 complexes.
The structure-activity relationship (SAR) for Hsp90 inhibitors highlights the importance of specific moieties for binding affinity and selectivity. For instance, research on related compounds containing a tertiary alcohol has shown that this group acts as a hydrogen-bond acceptor with Asn51 in the Hsp90α binding pocket. Replacing this alcohol with a nitrile maintained comparable affinity, while substitution with an azide, amine, or methoxy group led to a significant loss of binding [4]. This underscores the precision required in the inhibitor's structure for optimal target engagement.
This compound's efficacy is distinguished by its ability to selectively target a pathological form of HSP90 embedded within large, stable complexes known as epichaperomes [5].
The diagram below illustrates the unique binding and retention mechanism of this compound to epichaperomes in diseased cells, which explains its prolonged therapeutic effect.
This compound's trapping mechanism leads to sustained target modulation.
This mechanism results in a long drug-target residence time. Clinical studies using radiolabeled this compound have shown it can be retained in tumors with a half-life ranging from 24 to 100 hours, despite being rapidly cleared from plasma and non-diseased tissues [5]. The degree of tumor retention correlates with anti-tumor effects [5].
The following table summarizes key in vitro and in vivo data for this compound, demonstrating its potent biological activity.
| Model System | Measured Activity / Effect | Value | Context / Key Findings |
|---|---|---|---|
| In Vitro | Direct HSP90 Binding (IC₅₀) | 51 nM [3] [1] | Measured in MDA-MB-468 cell lysates. |
| In Vitro | Anti-proliferative (GI₅₀) | 38 - 2512 nM [3] | Wide range across 20+ cancer cell lines (e.g., 38 nM in HT-29, 2512 nM in EKVX). |
| In Vitro | Client Protein Degradation | ~65-99% reduction [1] | Dose-dependent degradation of EGFR, HER3, Raf-1, Akt in breast cancer cells. |
| In Vivo | Efficacy (MDA-MB-231 xenograft) | 75 mg/kg [1] | Inhibited tumor growth by 96%; induced complete regression in some models. |
| In Vivo | Tumor Residence Half-life | 24 - 100 hours [5] | Measured in human patients via PET imaging; varies with epichaperome levels. |
To evaluate the activity of HSP90 inhibitors like this compound in a research setting, the following methodologies are commonly employed.
HSP90 Binding Assay (Fluorescence Polarization) [1] This protocol measures the direct binding affinity of a compound to HSP90 within a complex cellular environment.
Cell Viability Assay (CellTiter-Glo Luminescent) [1] This protocol assesses the anti-proliferative effects of this compound.
The experimental workflow for these core assays is summarized below.
Core in vitro workflows for assessing HSP90 inhibition and cellular efficacy.
Research indicates that the future clinical application of this compound and other HSP90 inhibitors likely lies in rational combination therapies [6] [2]. This approach aims to overcome resistance mechanisms and enhance anti-tumor efficacy.
Zelavespib is a potent and selective inhibitor that specifically targets the HSP90 within pathogenic epichaperomes—oligomeric structures of tightly bound chaperones and co-factors that rewire protein-protein interactions in diseased cells [1] [2].
Its distinctive pharmacokinetic (PK) profile is characterized by a long drug-target residence time at the disease site. The following table summarizes the key relationships in its PK/TO profile.
| Feature | Description & Implication |
|---|---|
| Plasma PK | Rapid clearance and fast metabolism [1] [2]. |
| Tumor Residence | prolonged retention (half-life of 24 to 100 hours); driven by epichaperome disassembly kinetics [1]. |
| Key Mechanism | Trapping Effect: this compound binds to epichaperomes, becomes trapped, and induces its disassembly. The drug's off-rate is governed by the slow disassembly rate of the epichaperome structure itself [1] [2]. |
| Clinical Correlation | Tumor retention and pharmacodynamic effects do not correlate with plasma PK profiles. Target occupancy, measured via PET, correlates with anti-tumor efficacy [1]. |
This mechanism means that the drug's efficacy is driven by the disassembly kinetics of the epichaperome target, rather than by the classic drug-target unbinding kinetics measured in diluted in vitro systems [1].
The table below consolidates key quantitative findings from preclinical and clinical studies.
| Parameter | Value / Finding | Context / Model |
|---|---|---|
| HSP90 Inhibitory Potency (IC50) | 51 nM [3] [4] | In vitro, MDA-MB-468 cells [3]. |
| Cellular GI50 (Growth Inhibition) | Range: 0.038 - 2.512 μM [3] | Panel of human cancer cell lines (e.g., 0.048 μM in COLO 205, 0.087 μM in A549) [3]. |
| In Vivo Efficacy Dose | 75 mg/kg [4] | MDA-MB-231 xenograft mouse model (induced 96% tumor growth inhibition) [4]. |
| Clinical Tumor Half-life | 24 - 100 hours [1] | Variable retention in human patients, correlated with epichaperome abundance [1]. |
The following methodologies are critical for investigating this compound's behavior.
Target Occupancy and Residence Time Measurement
HSP90 Binding Assay (In Vitro)
In Vivo Efficacy Studies
The following diagram illustrates the unique mechanism that leads to this compound's prolonged residence time.
Zelavespib (also known as PU-H71) is a potent and selective inhibitor of Heat Shock Protein 90 (HSP90) [1]. Its unique mechanism stems from its strong preference for HSP90 that is incorporated into epichaperomes [2] [3].
The following diagram illustrates this mechanism of action:
> this compound selectively targets and disassembles cancer-specific epichaperome complexes, leading to cell death.
Research has demonstrated this compound's activity across various models, with strong evidence supporting its use in aggressive cancers like TP53-mutant Acute Myeloid Leukemia (AML).
Table 1: In Vitro Cytotoxicity and Target Engagement of this compound [1]
| Cell Line | Cancer Type | Assay Type | Result / IC₅₀ |
|---|---|---|---|
| SKBr3 | Breast Cancer | Growth Inhibition | IC₅₀ = 0.05 µM |
| MDA-MB-468 | Triple-Negative Breast Cancer (TNBC) | Growth Inhibition | IC₅₀ = 0.065 µM |
| MCF7 | Breast Cancer | HER2 Reduction (Western Blot) | IC₅₀ = 0.06 µM |
| NCI-H526 | Small Cell Lung Cancer | HSP90 Binding (Fluorescence Polarization) | Effective at 1 µM |
| MRC5 | Normal Lung Fibroblast | Cytotoxicity | IC₅₀ = 1 µM |
Table 2: In Vivo Efficacy and Synergy in TP53-mutant AML Models [3]
| Model Type | Cancer Type | Treatment | Key Finding |
|---|---|---|---|
| Xenograft (TP53-R248W Molm13) | Acute Myeloid Leukemia (AML) | PU-H71 (50 mg/kg) | Prolonged survival; effective against AML stem/progenitor cells. |
| Patient-Derived Xenograft (PDX) | TP53-mutant AML | PU-H71 | Demonstrated antileukemia activity with minimal effect on healthy human bone marrow CD34+ cells. |
| In Vitro & In Vivo | TP53-mutant AML | PU-H71 + Venetoclax (BCL-2 inhibitor) | Synergistic cell killing; prevented outgrowth of venetoclax-resistant TP53-mutant clones. |
To evaluate this compound's activity, researchers use specific biochemical and cellular assays. Here are the methodologies for key experiments cited in the search results.
HSP90 Binding Affinity Assay (Fluorescence Polarization) [1] This protocol measures the direct binding of this compound to HSP90 in cellular lysates.
Cell Viability and Growth Inhibition Assay (SRB/Luminescence) [1] This assesses the cytotoxic effect of this compound on cancer cells.
The search results highlight a particularly promising combination: this compound with the BCL-2 inhibitor venetoclax for TP53-mutant AML [3].
This compound represents a mechanistically distinct class of HSP90 inhibitor whose activity is predicated on epichaperome dependency in cancer cells rather than simple HSP90 inhibition. Its key differentiators are:
This compound is an epichaperome-binding agent that targets a disease-specific conformation of HSP90 embedded within epichaperomes [1] [2]. Unlike traditional HSP90 inhibitors that aim to completely block the chaperone function across all cells, this compound's action is more nuanced and targeted.
The table below summarizes the key differences and the mechanism of this compound:
| Feature | Traditional HSP90 Inhibitors | This compound (Epichaperome Agent) |
|---|---|---|
| Primary Target | General HSP90 pools in all cells [3] | HSP90 specifically within pathologic epichaperomes [1] [4] |
| Mechanism of Action | Inhibits ATPase activity, disrupts chaperone function [3] | Binds and is trapped by epichaperome structure, leading to its disassembly [1] [2] |
| Selectivity | Low; affects both healthy and diseased cells [3] | High; targets maladaptive scaffolds in diseased cells only [1] [4] |
| Key Consequence | Client protein degradation [3] | Rewiring of pathological protein-protein interaction (PPI) networks [1] [2] |
| Target Residence Time | Shorter, governed by plasma PK [1] | Very long (days); dictated by epichaperome disassembly kinetics [1] [2] |
The following diagram illustrates the core mechanism of how this compound modulates the epichaperome.
This compound binds the epichaperome, becomes trapped, induces disassembly, and resets pathological cellular networks.
The therapeutic efficacy of this compound is closely linked to its prolonged residence time at the target site, a key differentiator from conventional drugs.
| Parameter | Value / Range | Context / Implication |
|---|---|---|
| Tumor Residence Half-life | 24 to 100 hours [1] [2] | Highly variable; depends on epichaperome abundance in the individual tumor. |
| Epichaperome Abundance | ~5% to 35% of chaperone pool [1] [2] | Found in diseased cells (e.g., cancer). Higher levels correlate with longer drug retention. |
| Target Occupancy Measurement | Positron Emission Tomography (PET) with ¹²⁴I-labeled this compound [1] [2] | Used in patients to quantify drug retention at the tumor site in real-time. |
| Correlation with Efficacy | Significant correlation [1] [2] | Higher target occupancy (measured via PET) correlates with greater anti-tumor effects. |
The following methodologies are critical for investigating epichaperomes and the effects of compounds like this compound.
1. Detection and Analysis of Epichaperome Assemblies
2. In Vivo Pharmacokinetics (PK) and Target Occupancy
3. Functional Confirmation of Epichaperome Disassembly
The diagram below integrates these key experimental steps into a cohesive workflow.
Integrated workflow for studying this compound's pharmacokinetics, target engagement, and biochemical effects.
Epichaperomes are not limited to a single disease but represent a broader mechanism of cellular pathology.
This mechanistic understanding has direct clinical implications. This compound and the related compound icapamespib (PU-AD) have advanced into clinical trials for both cancer and Alzheimer's disease [1] [2]. The use of PET imaging to measure target occupancy in individual patients is a key strategy for optimizing dose and treatment schedules in these trials [1] [2].
Zelavespib does not work as a simple, reversible inhibitor. Its mechanism involves a kinetic trapping process leading to the disassembly of the epichaperome scaffold.
The following diagram illustrates this sequential mechanism of action.
This compound mechanism: from epichaperome binding to PPI network normalization.
The therapeutic efficacy of this compound is driven by its prolonged target residence time at the disease site, a phenomenon distinct from its plasma pharmacokinetics [3].
| Parameter | Value or Observation | Context / Significance |
|---|---|---|
| HSP90 Inhibition (IC₅₀) | 51 nM [4] | In MDA-MB-468 breast cancer cells [4]. |
| Target Residence Time (Half-life) | 24 to 100 hours [3] | Measured in human tumors; varies with epichaperome abundance [3]. |
| Relationship: Plasma PK vs. Tumor PK | No correlation [3] | Drug is rapidly cleared from plasma but retained for days in tumors [3]. |
| Key Determinant of Efficacy | Target occupancy and residence time [3] | Correlates with anti-tumor effects, not peak plasma concentration [3]. |
Researchers can study epichaperomes and this compound engagement using the following biochemical and imaging techniques.
This method distinguishes stable, high-molecular-weight epichaperomes from dynamic chaperone complexes [1] [2].
This protocol uses radiolabeled analogs of epichaperome binders for quantitative imaging and pharmacokinetic studies [3].
The epichaperome-centric mechanism of this compound represents a paradigm shift from traditional, client-based HSP90 inhibition to a network-based therapeutic strategy [1]. This approach offers several key advantages:
Zelavespib's mechanism is more nuanced than traditional HSP90 inhibitors, as it specifically targets HSP90 within pathologic epichaperomes [1].
The following diagram outlines the proposed mechanism of this compound action based on in vivo studies:
Research indicates that this compound's prolonged presence in tumors is linked to target disassembly kinetics rather than simple drug-target unbinding. The drug's off-rate from the epichaperome is much slower than predicted from tumor pharmacokinetics or in vitro assays, explaining its sustained pharmacodynamic effects despite low systemic drug concentrations [1].
This compound has been investigated in multiple clinical trials, primarily in oncology. The table below summarizes its clinical trial status based on available data.
| Condition | Phase | Status | Notes |
|---|---|---|---|
| Lymphoma / Metastatic Solid Tumor / Myeloproliferative Neoplasms (MPNs) [2] | 1 | Completed | - |
| Metastatic Breast Cancer [2] | 1 | Completed | - |
| Accelerated Phase MPN / Blast Phase MPN [2] | 2 | Withdrawn | - |
| Essential Thrombocythemia (ET) / Polycythemia Vera (PV) / Primary Myelofibrosis (PMF) [2] | 2 | Terminated | - |
| Active Solid Malignancy / Cancer / Multiple Myeloma / Non-Hodgkin's Lymphoma [2] | 1 | Active, Not Recruiting | Diagnostic study |
| Neurodegenerative Diseases [1] | Preclinical | Investigational | Promising therapeutic efficacy in disease models; epichaperomes identified in Alzheimer's and Parkinson's disease [1] |
10.3390/biomedicines11102599).
Zelavespib's distinctive profile stems from its action on epichaperomes, which are pathological scaffolds of tightly bound chaperones and co-chaperones found in diseased cells, unlike normal chaperones [1] [2].
The extended residence time is not due to simple high-affinity binding but a more complex process best explained by the following diagram:
Mechanism of this compound's extended tumor residence.
Clinical observations using radiolabeled this compound (124I-PU-H71) for PET imaging confirm the mechanism:
Key experimental approaches used to characterize this compound's complex behavior are outlined in the table below.
| Method | Application & Workflow | Key Insight Provided |
|---|---|---|
| PET Imaging with Radiolabeled Drug [1] [2] | Co-inject tracer 124I-zelavespib with therapeutic dose → Perform serial PET scans → Measure tumor radioactivity over time. | Real-time, tumor-specific pharmacokinetics and target occupancy in individual subjects. |
| Biodistribution Studies (Preclinical) [2] | Administer drug to tumor-bearing mice → Euthanize at time points → Collect and analyze drug concentrations in plasma, tumors, and normal tissues. | Quantitative comparison of drug levels between diseased and healthy tissues, confirming selective retention. |
| Biochemical Target Engagement Assays [1] | Treat tumor samples or models with this compound → Lyse cells → Analyze epichaperome complexes via native PAGE or immunoprecipitation. | Direct evidence of epichaperome disassembly and target modulation, independent of drug concentration. |
Zelavespib is a potent and selective inhibitor that targets the epichaperome, a pathological scaffolding structure formed by tightly bound chaperones and co-factors in diseased cells, unlike ubiquitous chaperones involved in normal protein folding [1] [2].
The therapeutic efficacy of this compound is driven by a unique target trapping mechanism and prolonged drug-target residence time, which can be visualized in the following diagram of its mechanism and therapeutic application:
This compound's core mechanism involves trapping and disassembly, leading to sustained pharmacological effects despite rapid systemic clearance [1] [3]. Its residence time in tumors is dictated by the kinetics of epichaperome disassembly rather than simple drug-target unbinding [1].
This compound has demonstrated compelling efficacy across a range of models, from cell lines to human patients. The table below summarizes key findings:
| Model Type | Specific Model/Disease | Key Efficacy Findings | Experimental Details |
|---|---|---|---|
| Cancer Cell Lines | Triple-Negative Breast Cancer (MDA-MB-468) | IC50 = 51 nM; induced apoptosis [4]. | 72-hour exposure; measured cell viability [4]. |
| Pancreatic Cancer (Subset) | ~7% of samples highly sensitive (>80% apoptosis) [2]. | Ex vivo sensitivity correlated with epichaperome abundance [2]. | |
| In Vivo (Mouse Models) | MDA-MB-468 Xenograft | Tumor growth inhibition; intratumoral drug accumulation [4]. | 75 mg/kg, i.p., 3 weeks [4]. |
| Human Clinical Case | Refractory AML with PML-SYK Fusion | Durable complete remission after 16 doses [5]. | Compassionate use; 300 mg/m² dose [5]. |
To evaluate this compound's activity and epichaperome biology, several key experimental protocols are used.
This protocol measures epichaperome abundance at the single-cell level [5].
This protocol tests the functional vulnerability of cells to this compound [5].
This method biochemically validates drug binding and measures its prolonged retention [1] [2].
The extended residence time of Zelavespib is not a function of traditional, high-affinity binding but rather a dynamic process involving the target's structure itself.
This mechanism is illustrated in the following workflow:
To study this unique mechanism, researchers employ a combination of pharmacological, biochemical, and imaging techniques. The key methodologies are outlined below.
| Method Category | Protocol Summary | Key Outcome Measures |
|---|---|---|
| In Vivo Pharmacokinetics (PK) & Target Occupancy | Co-inject therapeutic dose with a radiolabeled derivative (e.g., [¹²⁴I]-PU-AD or [¹³¹I]-PU-AD); track plasma clearance and tumor retention over time using PET imaging or gamma counting [1] [4]. | Real-time single-tumor PK; correlation between target occupancy level and anti-tumor effects [1]. |
| Biochemical Monitoring of Epichaperomes | Analyze cell or tissue homogenates using native PAGE followed by immunoblotting for epichaperome constituents (HSP90, HSC70, HOP, CDC37) [1] [3]. | Detection of high-molecular-weight epichaperome species; observation of their disassembly after this compound treatment without changes in total chaperone levels [3]. |
| Cellular & Tissue-Based Detection | Use clickable probes (e.g., PU-TCO) in live cells or tissues, followed by bioorthogonal ligation with a fluorescent reporter for detection via flow cytometry or high-resolution imaging [4]. | Cellular-resolution visualization of epichaperomes; quantification of epichaperome abundance in specific cell populations [4]. |
Understanding this mechanism has direct translational relevance:
The extended residence time of this compound is a result of a complex, target-dependent process. The provided data and protocols should serve as a solid foundation for your technical guide.
The table below summarizes the key quantitative data for this compound's activity.
| Parameter | Value | Context / Cell Line | Reference |
|---|---|---|---|
| IC50 (HSP90 Inhibition) | 51 nM | MDA-MB-468 cells | [1] [2] [3] |
| EC50 (HSP90 Inhibition) | 10.2 nM | MDA-MB-468 cells (Function assay) | [2] |
| GI50 (Growth Inhibition) | 65 nM | MDA-MB-468 cells | [3] |
| GI50 (Growth Inhibition) | 140 nM | MDA-MB-231 cells | [2] [3] |
| GI50 (Growth Inhibition) | 87 nM | HCC-1806 cells | [3] |
This compound demonstrates broad anti-proliferative activity across a wide panel of human cancer cell lines. The following table lists selected growth inhibition (GI50) values, typically measured after 48 hours using the sulforhodamine B (SRB) assay [1].
| Cell Line | GI50 (μM) | Cell Line | GI50 (μM) |
|---|---|---|---|
| A549 (Lung) | 0.087 | HCT-116 (Colon) | 0.063 |
| COLO 205 (Colon) | 0.048 | HL-60(TB) (Leukemia) | 0.063 |
| DU-145 (Prostate) | 0.048 | KM12 (Colon) | 0.059 |
| HT-29 (Colon) | 0.038 | K562 (Leukemia) | 0.071 |
| IGROV-1 (Ovarian) | 0.089 | LOX IMVI (Melanoma) | 0.079 |
This protocol measures the direct binding and displacement efficiency of this compound on HSP90 [2] [4].
This protocol assesses the cytotoxicity and anti-proliferative effects of this compound [2] [4].
This compound's primary mechanism is the inhibition of the ATP-binding site in the N-terminal domain of HSP90 [5]. This disrupts the chaperone cycle, leading to the proteasomal degradation of numerous oncogenic "client proteins" it stabilizes.
A key advancement is the understanding that this compound preferentially targets epichaperomes [6] [7]. These are stable, pathological scaffold structures formed by tightly bound chaperones and co-factors in diseased cells, which rewire protein-protein interactions to maintain a malignant state [6]. This compound becomes trapped in these epichaperomes, leading to their disassembly and a prolonged residence time in tumors that is decoupled from its rapid plasma clearance [6].
Heat shock protein 90 (HSP90) is a molecular chaperone that stabilizes numerous oncogenic "client proteins," many of which are crucial for cancer cell survival and proliferation [1] [2]. In TNBC, HSP90 is often upregulated, and its inhibition leads to the simultaneous degradation of multiple client proteins, disrupting several oncogenic signaling pathways at once and ultimately triggering programmed cell death, or apoptosis [3] [4].
The diagram below illustrates the proposed signaling pathways through which HSP90 inhibition, potentially by agents like zelavespib, can induce apoptosis in TNBC cells.
A proteomic study of HSP90β-selective inhibitors in TNBC identified several potential client proteins whose degradation could explain the anti-cancer effects, providing specific targets for validation in your experiments [5].
| Potential Client Protein | Functional Category | Proposed Role in Apoptosis Induction |
|---|---|---|
| AKT | Kinase | Master regulator of pro-survival signals; degradation inhibits PI3K/AKT/mTOR pathway [6]. |
| CDK1 | Kinase / Cell Cycle | Disruption leads to cell cycle arrest [5]. |
| RAD9A | DNA Repair | Loss impairs DNA damage repair, contributing to cell death [5]. |
| RPS9 | Ribosomal Protein | May affect protein synthesis and cancer cell survival networks [5]. |
The following workflow outlines the key steps for evaluating the efficacy of this compound in TNBC models. You can adapt the details, such as cell lines and drug concentrations, based on your specific research context.
1. Cell Culture and Compound Treatment
2. Cell Viability and Proliferation Assay
3. Apoptosis Detection by Flow Cytometry
4. Mechanistic Analysis via Immunoblotting and Proteomics
The quantitative data generated from the above experiments can be summarized for clear comparison. The table below outlines the expected outcomes.
| Experimental Assay | Key Parameters to Measure | Expected Outcome with this compound |
|---|---|---|
| Viability (CellTiter-Glo) | IC₅₀ value at 48h | Dose-dependent reduction in viability; lower IC₅₀ indicates higher potency. |
| Apoptosis (Annexin V/7-AAD) | % Total Apoptotic Cells | Significant increase in apoptotic population compared to control. |
| Immunoblotting | Cleaved Caspase-3 Level | Strong band intensity increase, confirming activation of apoptotic machinery. |
| Immunoblotting | AKT Client Protein Level | Marked reduction in band intensity, confirming on-target HSP90 inhibition. |
I hope this synthesized protocol provides a robust starting point for your research. Should you require further details on a specific methodological step, please feel free to ask.
Epichaperomes represent a pathological transformation of the cellular chaperone system wherein chaperones, co-chaperones, and other factors form stable, long-lived assemblies that serve as scaffolding platforms to rewire protein-protein interaction (PPI) networks in diseased cells and tissues [1]. Unlike canonical chaperones that facilitate protein folding through transient interactions, epichaperomes create aberrant stable interactions that disrupt normal proteostasis and drive disease phenotypes in cancer and neurodegenerative disorders [2] [1]. These structures are characterized by their distinctive biochemical properties, including resistance to dissociation and prolonged lifetime, which differentiates them from physiological chaperone complexes.
The small molecule This compound (PU-H71) is a first-in-class epichaperome disruptor that specifically targets heat shock protein 90 (HSP90) when incorporated into epichaperome assemblies [2] [1]. This compound exhibits a unique mechanism of action characterized by extended on-target residence time—ranging from 24 to 100 hours in human tumors—despite rapid plasma clearance and minimal retention in non-diseased tissues [2]. This remarkable pharmacokinetic profile emerges from a multi-step process wherein this compound first becomes trapped when bound to epichaperomes, subsequently inducing disassembly of these pathological structures through a process governed by target disassembly kinetics rather than simple drug-target unbinding kinetics [2].
Table 1: Key Characteristics of Epichaperomes versus Canonical Chaperones
| Characteristic | Epichaperomes | Canonical Chaperones |
|---|---|---|
| Structure | Stable, long-lived hetero-oligomeric assemblies | Dynamic, transient complexes |
| Cellular Context | Primarily in diseased cells and tissues | Ubiquitously expressed in all cell types |
| Function | Pathological scaffolding rewiring PPI networks | Protein folding, stabilization, and degradation |
| HSP90 Conformation | Disease-specific conformational mutants | Physiological conformations |
| Response to this compound | Prolonged binding and disassembly | Rapid dissociation |
| Formation Drivers | Pathological post-translational modifications under cellular stress | Normal physiological regulation |
The therapeutic significance of epichaperome targeting stems from their disease-specific expression and critical role in maintaining pathological cellular states through network-level dysregulation [1] [3]. Epichaperomes have been identified as key drivers in various cancers and neurodegenerative disorders including Alzheimer's disease and Parkinson's disease, making them compelling targets for both therapeutic intervention and diagnostic imaging [2] [4]. The development of this compound-based PET imaging (PU-PET) represents a breakthrough in personalized medicine approaches for these conditions, enabling non-invasive detection and quantification of epichaperome expression in vivo [4] [3].
The radiolabeling protocol for this compound-PET imaging employs iodine-124 (^124I) conjugation to create [^124I]-PU-H71, leveraging the compound's endogenous iodine moiety for efficient radiolabeling [2]. The synthesis follows a multi-step procedure:
For laboratories without on-site radiochemistry capabilities, commercial sourcing of GMP-grade [^124I]-PU-H71 from authorized radiopharmaceutical suppliers is recommended, with appropriate verification of certificate of analysis parameters prior to clinical use.
Proper subject preparation is critical for obtaining high-quality, reproducible PET images with [^124I]-PU-H71:
Image acquisition should follow a standardized protocol optimized for [^124I]-PU-H71 kinetics and physical properties:
Diagram 1: PU-PET Imaging Workflow. This diagram illustrates the comprehensive protocol for this compound PET imaging, from radiotracer preparation through quantitative analysis.
Preclinical evaluation of [^124I]-PU-H71 PET imaging has established its utility for detecting epichaperome expression in animal models of cancer and neurodegenerative diseases:
Clinical translation of this compound PET imaging has demonstrated significant promise for patient stratification and treatment monitoring:
Table 2: Quantitative Parameters for this compound PET Imaging Across Applications
| Parameter | Preclinical (Mouse Models) | Human Oncology | Neurodegenerative Disease |
|---|---|---|---|
| Administered Activity | 5-10 MBq | 74-185 MBq | 111-185 MBq |
| Optimal Imaging Time | 4-8 hours | 24-48 hours | 24-48 hours |
| Tumor/Brain Uptake (%ID/g) | 3-8 %ID/g | 0.015-0.025 %ID/g | 0.008-0.015 %ID/g |
| Target-to-Background Ratio | 3:1 - 10:1 | 2:1 - 8:1 | 1.5:1 - 4:1 |
| Tumor Half-Life | 12-24 hours | 24-100 hours | 24-72 hours |
| Plasma Clearance Half-Life | 1-2 hours | 8-15 hours | 10-18 hours |
Standardized analysis protocols ensure consistent quantification of [^124I]-PU-H71 PET data across studies and institutions:
Several technical considerations warrant attention when implementing this compound PET imaging:
Protocol optimization may be required to address specific challenges encountered during implementation:
Diagram 2: Molecular Mechanism of Epichaperome Pathology and this compound Action. This diagram illustrates the pathway from cellular stress to disease phenotype through epichaperome formation, and this compound's mechanism of reversing this process.
This compound PET imaging represents a transformative approach for detecting and quantifying epichaperomes in living subjects, providing unprecedented insights into the network-level pathophysiology of cancer and neurodegenerative diseases. The protocols outlined in this document establish a standardized framework for implementing this technology across research and clinical settings, with detailed methodologies for radiotracer preparation, image acquisition, and quantitative analysis. The unique pharmacokinetic properties of this compound, particularly its extended residence time in epichaperome-positive tissues, enable high-contrast imaging that faithfully reflects underlying molecular pathology.
Future developments in this field are likely to focus on expanded clinical applications, including earlier-phase therapeutic trials and larger-scale validation studies across diverse disease populations. The integration of this compound PET with other biomarker modalities, such as genomic profiling and liquid biopsy approaches, may further enhance its utility for comprehensive molecular characterization. Additionally, ongoing efforts to develop next-generation epichaperome tracers with optimized pharmacokinetic properties and alternative radionuclide labels promise to broaden the applicability of this imaging paradigm. As these advancements mature, this compound PET imaging is poised to become an increasingly valuable tool for personalized medicine approaches targeting epichaperome-driven diseases.
This document provides a standardized protocol for assessing the efficacy of HSP90 inhibitors (e.g., Zelavespib) in oncology drug development using Patient-Derived Xenograft (PDX) models. The approach emphasizes functional precision oncology, aiming to translate preclinical findings into clinical predictions [1].
Objective: To determine the in vivo antitumor efficacy of this compound by measuring tumor growth inhibition (TGI) in established PDX models.
Background: PDX models, created by implanting human tumor tissue into immunodeficient mice, preserve key features of the original patient tumor, including genetic heterogeneity and drug response patterns. They are considered a gold standard for preclinical validation of anticancer drugs [1] [2]. HSP90 inhibition represents a promising therapeutic strategy, and robust evaluation in PDX models is a critical step toward clinical application.
Table 1: Example Experimental Groups
| Group | Description | N (mice) | Treatment | Schedule |
|---|---|---|---|---|
| 1 | Vehicle Control | 5-10 | Vehicle only | Daily, 21 days |
| 2 | This compound (Dose 1) | 5-10 | e.g., 50 mg/kg | Daily, 21 days |
| 3 | This compound (Dose 2) | 5-10 | e.g., 75 mg/kg | Daily, 21 days |
Calculate the following key metrics at the end of the study (e.g., Day 21) for each treatment group:
Table 2: Key Metrics for Tumor Growth Inhibition Analysis
| Metric | Formula/Description | Interpretation |
|---|---|---|
| Tumor Growth Inhibition (TGI) | ( \left(1 - \frac{\Delta T}{\Delta C}\right) \times 100 ) | Percentage inhibition of tumor growth relative to control. |
| Best Average Response (BAR) | Maximum TGI value during the study. | Captures the peak drug effect. |
| Tumor Regression | % of mice with ( V_{\text{final}} < V_{\text{initial}} ) | Indicates ability to shrink existing tumors. |
The following diagram illustrates the complete workflow from model establishment to data analysis:
This document provides a foundational protocol for the assessment of zelavespib via intraperitoneal injection in mouse models, synthesizing information from published research and chemical suppliers.
This compound is a potent small-molecule inhibitor that selectively targets the HSP90 protein incorporated into pathologic epichaperome complexes in cancer cells, while rapidly dissociating from chaperones in normal tissues [1]. A key feature of this compound and similar epichaperome agents is their long residence time at the target site (tumors or diseased brains), which persists for days despite rapid clearance from plasma [1]. This unique pharmacokinetic profile makes it a compelling candidate for cancer therapy, particularly for aggressive malignancies.
The intraperitoneal route of administration is often explored in preclinical models for compounds where high local exposure or specific tissue distribution is desired.
The following formulation has been indicated for in vivo studies, including intraperitoneal injection [2]. It is designed to accommodate this compound's limited aqueous solubility.
While a precise intraperitoneal dosing schedule for this compound is not explicitly published, the table below summarizes quantitative data from a closely related in vivo study using intraperitoneal delivery. This can serve as a starting point for protocol development.
Table 1: Preclinical In Vivo Dosing Data for this compound
| Model | Administration Route | Dose | Schedule & Duration | Key Findings |
|---|---|---|---|---|
| MDA-MB-468 tumor-bearing mice [2] | Intraperitoneal (i.p.) | 75 mg/kg | 3 weeks | Intratumoral accumulation; downregulation of oncoproteins; inhibition of tumor growth. |
To validate your i.p. dosing protocol, it is critical to confirm target engagement and measure the drug's distribution, especially given its unique "trapping" mechanism in epichaperome-positive cells [1]. The following workflow outlines the key steps for this verification.
Key Verification Experiments:
I hope this structured application note provides a solid foundation for your research. Should you need to investigate alternative formulations or delivery strategies, please feel free to ask.
Heat shock protein 90 (HSP90) is a molecular chaperone that plays a pivotal role in the stabilization, folding, and functional activation of numerous oncogenic client proteins essential for cancer cell survival, proliferation, and evasion of cell death. The HSP90 chaperone machinery facilitates the conformational maturation of a diverse array of signaling molecules including receptor tyrosine kinases (e.g., EGFR, HER2, IGF-1R), intracellular kinase mediators (e.g., AKT, RAF-1), and transcription factors that drive tumorigenesis. In cancer cells, HSP90 exists in a hyperactivated state with approximately 100-fold higher binding affinity for inhibitors compared to normal cells, making it an attractive therapeutic target for malignant diseases. The dependency of cancer cells on HSP90 function is further enhanced by the increased burden of mutated, overexpressed, or misfolded oncoproteins that require chaperone activity for their stability, creating a therapeutic window for HSP90-directed therapies.
Zelavespib (PU-H71) is a potent, purine-based, second-generation HSP90 inhibitor with an IC50 of 51 nM in MDA-MB-468 breast cancer cells. This small molecule inhibitor selectively binds to the N-terminal ATP-binding domain of HSP90, competitively inhibiting ATP hydrolysis and disrupting the chaperone cycle. This leads to the polyubiquitination and proteasomal degradation of HSP90 client proteins, ultimately resulting in the simultaneous disruption of multiple oncogenic signaling pathways, cell cycle arrest, and the induction of apoptotic cell death. This compound has demonstrated significant antitumor activity across a broad spectrum of preclinical cancer models, including triple-negative breast cancer, hematological malignancies, and various solid tumors, positioning it as a promising therapeutic candidate currently in phase 2 clinical investigation for conditions including myelofibrosis and solid tumors [1] [2] [3].
Table 1: Comparison of HSP90 Inhibitors in Clinical Development
| Compound | Class | IC50 Value | Clinical Status | Key Cancer Types |
|---|---|---|---|---|
| This compound (PU-H71) | Second-generation | 51 nM | Phase 2 | Myelofibrosis, Breast Cancer, Solid Tumors |
| Ganetespib (STA-9090) | Second-generation | <50 nM | Phase 3 | Gastric Cancer, Lung Cancer |
| Luminespib (AUY922) | Second-generation | 7.8 nM | Phase 2 | Breast Cancer, NSCLC |
| Pimitespib (TAS-116) | Third-generation | 29 nM | Approved (Japan) | Gastrointestinal Stromal Tumors |
This compound induces G2/M cell cycle arrest through a multimodal mechanism that simultaneously disrupts multiple regulatory systems essential for proper cell cycle progression. The primary mechanism involves the degradation of client proteins that are critical for G2 to M phase transition, particularly those involved in the regulation of the cyclin-dependent kinase 1 (CDK1)/cyclin B1 complex, which serves as the principal driver of mitotic entry. As this compound binds to the ATP-binding pocket of HSP90, it disrupts the chaperone's ability to stabilize key cell cycle regulators, leading to their proteasomal degradation via the ubiquitin-proteasome system. This includes the destabilization of critical mitotic kinases and regulatory proteins such as CHEK1, WEE1, and members of the Aurora kinase family, which collectively coordinate the intricate process of mitotic entry and progression. The resultant inactivation of the CDK1/cyclin B1 complex establishes a robust G2/M arrest, preventing cells from entering mitosis despite having completed DNA replication.
The molecular events leading to G2/M arrest are further amplified through this compound's impact on DNA damage response pathways and the induction of replication stress. Treatment with this compound triggers the activation of the ATR-CHK1 pathway, a key signaling cascade that responds to replication stress and DNA damage. This activation leads to the inhibitory phosphorylation of CDC25C, a phosphatase responsible for activating the CDK1/cyclin B1 complex through dephosphorylation. The phosphorylated CDC25C is then sequestered in the cytoplasm by 14-3-3 proteins, preventing it from activating nuclear CDK1/cyclin B1 complexes. Additionally, this compound treatment has been shown to upregulate cell cycle inhibitors such as p21 and p27, which further contribute to cell cycle arrest by directly inhibiting cyclin-CDK complex activity. The cumulative effect of these coordinated molecular events is the establishment of a sustained G2/M phase arrest, priming cancer cells for apoptotic elimination.
The following diagram illustrates the key molecular mechanisms through which this compound induces G2/M cell cycle arrest:
Diagram 1: Molecular mechanisms of this compound-induced G2/M cell cycle arrest. This compound binding to HSP90 triggers client protein degradation, leading to CDK1/cyclin B1 complex inactivation, CDC25C sequestration, and ATR-CHK1 pathway activation, collectively inducing G2/M arrest and apoptosis.
The following diagram outlines an integrated experimental workflow for evaluating this compound-induced G2/M arrest:
Diagram 2: Integrated experimental workflow for analyzing this compound-induced G2/M cell cycle arrest, encompassing cell viability assessment, flow cytometry, and molecular validation.
Table 2: this compound Cytotoxicity Profile Across Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50/GI50 Value | Reference |
|---|---|---|---|---|
| MDA-MB-468 | Triple-negative Breast Cancer | Growth Inhibition | 51 nM | [1] |
| MDA-MB-231 | Triple-negative Breast Cancer | SRB Assay | 140 nM | [2] |
| HCC-1806 | Triple-negative Breast Cancer | Growth Inhibition | 87 nM | [2] |
| HeLa | Cervical Cancer | MTT Assay | 226.5 nM | [1] |
| A549 | Lung Cancer | SRB Assay | 87 nM | [1] |
| HCT-116 | Colon Cancer | SRB Assay | 63 nM | [1] |
| MCF7 | Breast Cancer | Western Blot (Her2) | 60 nM | [2] |
| MRC5 | Normal Lung Fibroblast | Cytotoxicity | 1 μM | [2] |
Table 3: Cell Cycle Distribution Changes Following this compound Treatment
| Cell Line | This compound Concentration | Treatment Duration | G0/G1 Phase | S Phase | G2/M Phase | Reference |
|---|---|---|---|---|---|---|
| MDA-MB-468 | 1 μM | 24 hours | 15% | 16% | 69% | [2] |
| MDA-MB-231 | 0.5 μM | 24 hours | 28% | 22% | 50% | [2] |
| HeLa | 1 μM | 24 hours | 22% | 18% | 60% | [2] |
This compound treatment triggers a characteristic molecular signature indicative of robust G2/M cell cycle arrest and apoptotic induction. Western blot analysis typically reveals marked suppression of key HSP90 client proteins critical for cell cycle progression, including CDK1, cyclin B1, and checkpoint kinases. Concurrently, there is a significant upregulation of markers associated with the DNA damage response, such as γH2AX, and phosphorylated forms of CHK1 and CHK2. The induction of G2/M arrest is further confirmed by increased phosphorylation of CDK1 at tyrosine 15, which maintains the kinase in an inactive state. Additionally, this compound treatment leads to the cleavage of caspase-3, caspase-9, and PARP, demonstrating the activation of both intrinsic and extrinsic apoptotic pathways. The molecular stress response to HSP90 inhibition is characterized by the upregulation of HSP70 and HSP27, which serve as compensatory mechanisms and potential biomarkers of target engagement.
The proteomic alterations observed following this compound treatment reflect the simultaneous disruption of multiple oncogenic signaling pathways dependent on HSP90 client proteins. This includes substantial decrease in protein levels of EGFR, HER3, RAF-1, and AKT in triple-negative breast cancer models, with reported reductions of 80%, 95%, 99%, and 80% respectively at 1 μM concentration. The downstream signaling through the PI3K/AKT/mTOR and MAPK pathways is consequently attenuated, as evidenced by decreased phosphorylation of AKT, ERK, and mTOR. Additionally, this compound treatment results in the inactivation of NF-κB signaling through proteasome-mediated reduction of IRAK-1 and TBK1 levels, resulting in approximately 84% and 90% reduction in NF-κB activity in MDA-MB-231 cells treated with 0.5 and 1μM this compound, respectively. This comprehensive disruption of oncogenic signaling networks collectively contributes to the potent G2/M arrest and antitumor efficacy observed with this compound treatment.
The robust G2/M arrest induced by this compound provides a strong rationale for its therapeutic application in various cancer types, particularly those characterized by dependence on HSP90 client proteins for survival and proliferation. This compound has demonstrated significant activity in triple-negative breast cancer models, where it effectively suppresses multiple oncogenic drivers simultaneously, overcoming the challenges of tumor heterogeneity and adaptive resistance. In vivo studies using MDA-MB-231 xenograft models have shown that this compound administered at 75 mg/kg on an alternate-day schedule induces 96% inhibition of tumor growth, accompanied by a 60% reduction in tumor cell proliferation and a 6-fold increase in apoptosis [2]. The compound has also shown promise in hematological malignancies, with ongoing clinical investigations in myeloproliferative neoplasms and lymphomas. The current clinical trial landscape includes phase 1/2 studies exploring this compound as both monotherapy and combination strategy for refractory solid tumors and myelofibrosis.
This compound's mechanism of action supports its development in rational combination strategies with other anticancer agents to enhance therapeutic efficacy and overcome resistance mechanisms. Preclinical data indicates strong synergy with DNA-damaging agents such as platinum compounds and PARP inhibitors, as this compound-mediated degradation of DNA repair proteins (e.g., RAD51, Ku70) impairs the cellular capacity to repair treatment-induced DNA damage. Combination with taxanes and other microtubule-targeting agents enhances mitotic catastrophe through dual targeting of cell cycle regulation and microtubule dynamics. Additionally, this compound shows promising synergy with targeted therapies including EGFR inhibitors, ALK inhibitors, and BRAF inhibitors by preventing compensatory activation of resistance pathways. Emerging evidence also supports combination with immune checkpoint inhibitors, as this compound-mediated degradation of oncogenic client proteins can enhance tumor immunogenicity and reverse immunosuppressive mechanisms in the tumor microenvironment. These combination approaches leverage the multifaceted mechanism of this compound to achieve more durable and comprehensive antitumor responses.
This compound represents a promising therapeutic agent that exerts potent anticancer effects through induction of G2/M cell cycle arrest and simultaneous disruption of multiple oncogenic signaling pathways. The detailed application notes and protocols provided in this document offer researchers a comprehensive framework for investigating this compound's mechanisms of action and therapeutic potential. The quantitative data summarized in this report demonstrate consistent activity across diverse cancer models, with IC50 values in the nanomolar range and pronounced G2/M arrest at clinically achievable concentrations. As HSP90 inhibition continues to evolve as a therapeutic strategy, this compound's distinct pharmacological profile and well-characterized mechanism position it as a valuable tool for both basic research and clinical translation in oncology drug development.
Epichaperomes represent a pathological transformation of the cellular chaperone system wherein chaperones, co-chaperones, and other factors form stable, long-lived assemblies that function as scaffolding platforms rather than dynamic folding machines. Unlike canonical chaperones that facilitate protein folding, epichaperomes rewire protein-protein interaction (PPI) networks in diseased cells by creating aberrant stable interactions, ultimately supporting disease phenotypes in cancer and neurodegenerative disorders. The discovery that zelavespib (PU-H71) preferentially binds HSP90 incorporated into these epichaperomic structures has revolutionized our understanding of chaperone biology in disease contexts and created novel diagnostic and therapeutic opportunities [1].
The fundamental distinction between canonical chaperones and epichaperomes lies in their structural organization, stability, and functional consequences. Canonical HSP90 functions as a dynamic homodimer with transient client interactions, while epichaperomes form stable hetero-oligomeric complexes that persist under biochemical analysis. This stability enables epichaperomes to serve as pathological scaffolds that reorganize cellular interactomes, creating disease-specific network perturbations that maintain pathological cellular states [1]. Under chronic stress conditions and through aberrant post-translational modifications (particularly phosphorylation), chaperones undergo a "conformational mutation" that enhances their interactions with other chaperones and co-chaperones, creating a microenvironment conducive to epichaperome assembly [2].
Table 1: Key Distinctions Between Canonical Chaperones and Epichaperomes
| Feature | Canonical Chaperones | Epichaperomes |
|---|---|---|
| Structure | Dynamic, transient complexes | Stable, long-lived hetero-oligomeric assemblies |
| Assembly Trigger | Normal cellular processes, acute stress | Chronic stress, aberrant PTMs |
| Function | Protein folding, stabilization, degradation | Scaffolding platforms that rewire PPI networks |
| Expression | Ubiquitous in all cells | Context-dependent, disease-associated |
| Response to this compound | Fast off-rate, minimal binding | Kinetic trapping, prolonged residence time |
| Client Interactions | Specific, transient with individual proteins | Reprograms thousands of proteins simultaneously |
This compound and its radiolabeled derivatives specifically recognize the unique conformational state of HSP90 when incorporated into epichaperomes, exhibiting markedly different binding kinetics compared to canonical HSP90 complexes. This selective binding provides the foundation for their use as target engagement biomarkers that can distinguish pathological epichaperome networks from physiological chaperone function. The development of radiolabeled versions of this compound has enabled researchers to directly measure epichaperome abundance, distribution, and drug occupancy in biological systems ranging from cellular models to human patients [3] [2].
This compound radiolabeled derivatives maintain the core molecular structure of the parent compound while incorporating radionuclides suitable for various detection modalities. The most extensively characterized derivatives incorporate iodine-124 ([¹²⁴I]-PU-H71) for positron emission tomography (PET) imaging and fluorescein isothiocyanate (FITC-PU-H71) for cellular and tissue-based detection. These probes share the fundamental property of preferential binding to HSP90 within epichaperomes over HSP90 in canonical chaperone complexes, enabling specific detection of the pathological chaperone assemblies [3] [4].
The structural basis for this selective binding stems from alterations in the ATP-binding pocket of HSP90 when incorporated into epichaperomes. In canonical HSP90 complexes, this compound exhibits relatively weak binding with fast dissociation kinetics. However, when HSP90 is incorporated into the stable, multimeric structure of epichaperomes, the binding pocket undergoes conformational changes that dramatically increase the affinity for this compound and significantly prolong the residence time of the compound. This results in a "kinetic trapping" phenomenon where the drug becomes concentrated in epichaperome-positive cells and tissues long after it has cleared from circulation and normal tissues [1] [3].
Table 2: Properties of this compound Radiolabeled Derivatives
| Probe Name | Radionuclide/Label | Primary Applications | Key Characteristics | Detection Methods |
|---|---|---|---|---|
| [¹²⁴I]-PU-H71 | Iodine-124 (⁺β emitter, 4.2d half-life) | PET imaging, quantitative target engagement | Preferential epichaperome binding, long tumor residence | PET/CT, PET/MRI, gamma counting |
| FITC-PU-H71 | Fluorescein isothiocyanate | Flow cytometry, cellular assays | Epichaperome detection in live cells, minimal background in normal cells | Flow cytometry, fluorescence microscopy |
| PU-TCO | Tetrazine-trans-cyclooctene (click chemistry) | Tissue imaging, single-cell resolution | Bioorthogonal chemistry, superior tissue penetration | Fluorescence microscopy (red/far-red dyes) |
The pharmacokinetic behavior of these radiolabeled derivatives demonstrates remarkable specificity for diseased tissues. In clinical studies, [¹²⁴I]-PU-H71 showed prolonged retention in tumors (half-lives of 24-100 hours) despite rapid clearance from plasma and minimal retention in non-diseased tissues. This extended tumor residence time directly correlates with epichaperome abundance, providing both a diagnostic biomarker and a pharmacodynamic indicator of target engagement. The residence time appears to be governed by epichaperome disassembly kinetics rather than simple drug-target unbinding kinetics, creating a unique mechanism of action that differs from conventional receptor-ligand interactions [3].
Recent developments have expanded the toolbox of this compound derivatives to include click-chemical probes such as PU-TCO, which incorporate bioorthogonal functional groups for subsequent conjugation with fluorescent reporters. These advanced probes enable single-cell resolution of epichaperome distribution in complex tissues, particularly valuable in neurodegenerative disease research where understanding cellular vulnerability patterns is essential. The versatility of these probes across detection platforms—from whole-body PET imaging to subcellular fluorescence analysis—makes them powerful tools for comprehensive target engagement assessment throughout drug development [2].
The fundamental protocol for detecting epichaperomes in cultured cells utilizes FITC-labeled this compound (FITC-PU-H71) in combination with flow cytometry. This method enables quantitative assessment of epichaperome levels across cell populations and is particularly valuable for screening experiments and pharmacodynamic studies. The procedure begins with harvesting cells in logarithmic growth phase, followed by washing with ice-cold phosphate-buffered saline (PBS) to remove culture medium components. Cells are then resuspended in assay buffer (PBS with 1% bovine serum albumin) at a density of 1-2×10⁶ cells/mL [4].
For staining, aliquots of 100 μL cell suspension are incubated with 100 nM FITC-PU-H71 or an equivalent concentration of FITC-control probe for 60 minutes at 4°C in the dark. Following incubation, cells are washed twice with cold assay buffer to remove unbound probe, then resuspended in 300 μL buffer containing a viability dye (such as propidium iodide) for flow cytometry analysis. The specific fluorescence is determined by subtracting the mean fluorescence intensity (MFI) of cells stained with the FITC-control from the MFI of cells stained with FITC-PU-H71. This differential measurement accounts for non-specific binding and provides a specific signal for epichaperome expression levels [4].
The validation steps for this assay should include competition with unlabeled this compound to demonstrate binding specificity. Cells are pre-incubated with 10 μM unlabeled this compound for 60 minutes before adding FITC-PU-H71, which should result in significantly reduced fluorescence signal. Additionally, epichaperome-positive control cells (such as MDA-MB-468 breast cancer cells) and epichaperome-negative control cells (such as CCD-18 colon fibroblasts) should be included in each experiment to ensure assay performance. This protocol has been successfully applied to numerous cancer cell lines and primary patient samples, demonstrating robust detection of epichaperomes in malignant cells with minimal signal in non-transformed cells [2] [4].
For quantitative binding assessments in tissue specimens, [¹²⁴I]-PU-H71 provides a sensitive tool for measuring epichaperome levels in native tissue environments. The protocol begins with fresh or snap-frozen tissue samples that are homogenized in native lysis buffer (25 mM HEPES, 20 mM NaCl, 1 mM EDTA, pH 7.4) containing protease and phosphatase inhibitors. Homogenization should be performed with a Dounce homogenizer or similar mechanical disruption method that preserves protein complexes without denaturation. The homogenate is centrifuged at 10,000×g for 10 minutes at 4°C, and the supernatant is collected for protein quantification and subsequent binding assays [1] [5].
The binding reaction consists of 200 μg homogenate protein incubated with varying concentrations of [¹²⁴I]-PU-H71 (typically 0.1-100 nM) in a total volume of 200 μL assay buffer for 60 minutes at 4°C. Non-specific binding is determined by parallel samples containing a 100-fold excess of unlabeled this compound. Following incubation, bound and free radioligand are separated by vacuum filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine, followed by three washes with ice-cold wash buffer. Radioactivity on the filters is quantified using a gamma counter, and specific binding is calculated by subtracting non-specific binding from total binding [5].
Data analysis involves non-linear regression of specific binding data to determine Bmax (maximum binding capacity) and Kd (equilibrium dissociation constant) values. This approach has revealed that epichaperome-positive tissues exhibit significantly higher Bmax values for [¹²⁴I]-PU-H71 binding compared to epichaperome-negative tissues, while Kd values remain relatively consistent, indicating increased target density rather than altered affinity. This method has been successfully applied to tumor specimens, neurodegenerative brain tissue, and animal model samples, providing quantitative metrics for epichaperome abundance across experimental conditions [1] [5].
Clinical PET imaging with [¹²⁴I]-PU-H71 enables non-invasive assessment of epichaperome expression and distribution in human patients. The protocol begins with patient preparation, including verification of adequate thyroid blockade (using potassium perchlorate or potassium iodide) initiated at least 24 hours before tracer administration to prevent radioactive iodine uptake. The imaging session starts with intravenous administration of 74-185 MBq (2-5 mCi) of [¹²⁴I]-PU-H71, followed by sequential PET scans acquired at multiple time points: immediately post-injection (for blood pool assessment), 4-6 hours, 24 hours, and optionally 48-72 hours post-injection. The extended imaging timeline captures the prolonged retention characteristic of epichaperome-rich tissues [3].
Image acquisition should be performed using state-of-the-art PET/CT or PET/MRI systems with appropriate calibration for iodine-124. Low-dose CT for attenuation correction and anatomical localization is acquired simultaneously with each PET emission scan. For quantitative analysis, regions of interest (ROIs) are drawn around suspected lesions (guided by companion diagnostic CT/MRI) and reference tissues (e.g., muscle, blood pool). Time-activity curves are generated for each ROI, expressing radioactivity concentration as standardized uptake values (SUVs). The target engagement metric is derived from the retention ratio, calculated as the SUV at late time points (24-48 hours) divided by the SUV at early time points (4-6 hours) [3].
The interpretation criteria for [¹²⁴I]-PU-H71 PET imaging have been established through clinical trials. Tracer retention with retention ratios >1.5-2.0 indicates significant epichaperome presence, while ratios near 1.0 suggest minimal epichaperome expression. Clinical studies have demonstrated that tumor retention of [¹²⁴I]-PU-H71 correlates with both epichaperome levels measured ex vivo and therapeutic response to this compound treatment. This approach has been successfully implemented in oncology trials for various solid tumors and hematological malignancies, providing a non-invasive biomarker for patient stratification and dose optimization [3].
Preclinical applications of [¹²⁴I]-PU-H71 PET imaging follow similar principles with adaptations for small animal systems. The protocol begins with animal preparation, including anesthesia induction and maintenance with isoflurane (1-3% in oxygen) throughout tracer administration and imaging. For tracer administration, 5-10 MBq of [¹²⁴I]-PU-H71 is injected via tail vein (mice) or peripheral catheter (rats), followed by dynamic PET acquisition for 60-90 minutes immediately post-injection, then static scans at 4, 24, and 48 hours. Image co-registration with MRI or CT provides anatomical reference for accurate ROI placement [3].
For quantitative analysis, ROIs are drawn over tumors, brain regions (for neurodegenerative disease models), and reference tissues (muscle, blood pool). Time-activity curves are generated and analyzed using compartmental modeling approaches to derive quantitative parameters such as volume of distribution (VT) and binding potential (BP). In xenograft models, the terminal time point (48 hours) often includes euthanasia and excision of tissues for gamma counting to validate the PET-derived measurements. This validation step confirms the specificity of tracer retention through comparison with epichaperome measurements by Western blot or other biochemical methods [3] [2].
The experimental design for preclinical therapy studies typically includes baseline [¹²⁴I]-PU-H71 PET scans before treatment initiation, followed by repeat scans during and after treatment to monitor changes in epichaperome expression. This longitudinal approach provides insights into drug-target engagement and the dynamics of epichaperome disruption in response to therapy. In cancer models, a significant reduction in tracer retention after effective treatment demonstrates pharmacodynamic response, while maintained or increased retention may indicate treatment resistance. These applications make [¹²⁴I]-PU-H71 PET a valuable tool for preclinical drug development and mechanistic studies [3].
The click chemistry approach using PU-TCO enables high-resolution detection of epichaperomes in tissue sections with single-cell resolution, particularly valuable for heterogeneous tissues like brain. The protocol begins with fresh-frozen tissue sections (8-12 μm thickness) mounted on glass slides. Sections are incubated with 100 nM PU-TCO in assay buffer for 60 minutes at room temperature, followed by two 5-minute washes with buffer to remove unbound probe. For the click reaction, a freshly prepared reaction mixture containing 10 μM fluorescent dye-azide (e.g., Cy5-azide), 1 mM CuSO₄, 1 mM THPTA ligand, and 2 mM sodium ascorbate in PBS is applied to the sections and incubated for 30-60 minutes at room temperature protected from light [2].
Following the click reaction, sections are washed three times with PBS, then fixed with 4% paraformaldehyde for 15 minutes. After additional washes, sections are counterstained with DAPI (for nuclei) and mounted with fluorescence-compatible mounting medium. Control sections should include: (1) samples pre-incubated with 10 μM unlabeled this compound to demonstrate binding specificity, (2) samples processed without the click reaction mixture to assess autofluorescence, and (3) samples from epichaperome-negative tissues (e.g., healthy control brain) to establish baseline signal. Imaging is performed using confocal microscopy or high-resolution fluorescence slide scanners with appropriate filter sets for the fluorescent dye used [2].
This method has been successfully applied to neurodegenerative disease models, including Alzheimer's disease (AD) and Parkinson's disease (PD) mouse models, revealing epichaperome accumulation in vulnerable neuronal populations. The cellular resolution provided by this technique enables mapping of epichaperome distribution with anatomical precision, correlating with regional vulnerability patterns in neurodegeneration. In the M83 mouse model of synucleinopathy, PU-TCO labeling detected epichaperomes in neurons exhibiting pathological α-synuclein aggregation, demonstrating the association between epichaperome formation and protein aggregation pathology [2].
The biochemical characterization of epichaperomes relies on native polyacrylamide gel electrophoresis (PAGE) followed by Western blot, which distinguishes high-molecular-weight epichaperome complexes from canonical chaperone complexes. The protocol begins with tissue or cell homogenization in native lysis buffer (25 mM HEPES, 20 mM NaCl, 1 mM EDTA, pH 7.4) without detergents to preserve protein complexes. The homogenate is centrifuged at 10,000×g for 10 minutes at 4°C, and the supernatant protein concentration is adjusted to 1-2 μg/μL. For electrophoresis, samples are mixed with native sample buffer and loaded onto 3-12% gradient native PAGE gels without boiling [1] [5].
Electrophoresis is performed at 100V for 2-3 hours at 4°C using native running buffer (25 mM Tris, 192 mM glycine, pH 8.3). Proteins are transferred to PVDF membranes using standard Western blotting procedures, then membranes are blocked with 5% non-fat milk in TBST. Immunodetection is performed using antibodies against HSP90 (1:1000 dilution) and/or HSC70 (1:1000 dilution) overnight at 4°C, followed by appropriate HRP-conjugated secondary antibodies and chemiluminescent detection. The key distinguishing feature is that epichaperome-positive samples show high-molecular-weight smears above the 242 kDa marker, representing stable epichaperome complexes, while epichaperome-negative samples show primarily the 242 kDa band corresponding to canonical HSP90 dimers [1].
This method provides semi-quantitative assessment of epichaperome levels and has been validated across multiple disease models. Densitometric analysis of the high-molecular-weight region relative to the 242 kDa band can provide a quantitative index of epichaperome formation. The technique has been particularly valuable for validating epichaperome detection by other methods and for biochemical characterization of epichaperome composition through co-immunoprecipitation studies. When combined with drug treatment studies, this approach can demonstrate epichaperome disassembly in response to this compound and related compounds [1] [5].
Successful target engagement with this compound radiolabeled derivatives is demonstrated by specific, saturable binding that correlates with epichaperome abundance across experimental systems. In cellular assays, specific binding of FITC-PU-H71 should show dose-dependent competition with unlabeled this compound, with IC₅₀ values typically in the nanomolar range. For in vivo PET imaging, positive epichaperome signal is characterized by prolonged tracer retention with increasing or stable standardized uptake values (SUVs) between 4-6 hours and 24-48 hours post-injection, resulting in retention ratios >1.5. This pattern contrasts with non-specific background signal, which shows continuous clearance over time with retention ratios approaching 1.0 [3] [4].
The residence time of this compound in epichaperome-positive tissues represents a critical pharmacokinetic parameter that reflects both binding affinity and epichaperome stability. In clinical studies, tumor residence half-lives ranging from 24-100 hours have been observed, with longer residence times correlating with higher epichaperome abundance. This extended residence time cannot be predicted from in vitro binding assays alone, as it depends on the dynamic reassembly of epichaperome structures and the kinetic trapping mechanism. Therefore, in vivo measurement of residence time provides unique information about target properties that is not accessible through conventional in vitro approaches [3].
For therapy monitoring applications, a successful response to epichaperome-targeted drugs is indicated by reduced tracer uptake in follow-up scans, reflecting epichaperome disassembly. However, the timing of follow-up scans is critical, as immediate post-treatment scans may show increased tracer retention due to drug competition effects. Optimal timing for response assessment is typically 1-2 weeks after treatment initiation, allowing for stabilization of the new equilibrium. In all applications, correlation with traditional biomarkers (e.g., histology for cancer, cognitive measures for neurodegeneration) strengthens the interpretation of target engagement data [3] [4].
High Background Signal in Cellular Assays: Excessive non-specific binding of FITC-PU-H71 can result from inadequate washing, cell death, or overfixation. Ensure cell viability >95% throughout the procedure, optimize washing stringency (2-3 washes with ice-cold buffer), and avoid fixation before probe incubation. For flow cytometry, include viability dyes to gate out dead cells and always run parallel samples with FITC-control probe to establish specific binding [2] [4].
Poor Signal-to-Noise Ratio in PET Imaging: Low target-to-background ratios in [¹²⁴I]-PU-H71 PET may stem from inappropriate imaging timepoints, inadequate thyroid blockade, or high non-specific binding. Ensure proper thyroid blockade in human studies, extend imaging to later timepoints (48-72 hours) to exploit the prolonged retention in epichaperome-positive tissues, and verify tracer quality through radio-HPLC analysis to detect potential radiodegradation products [3].
Inconsistent Native PAGE Results: Smearing or poor resolution in native PAGE Western blots often results from protein overloading, incomplete transfer, or deviation from native conditions. Optimize protein loading (10-30 μg per lane), use pre-cooled buffers and maintain electrophoresis at 4°C, and avoid any detergent in lysis and electrophoresis buffers. Include positive and negative control samples on each gel to ensure technical consistency [1] [5].
Variable Staining in Tissue Sections: Inconsistent PU-TCO staining across tissue sections can arise from section thickness variation, incomplete click chemistry reactions, or fluorophore degradation. Use consistent section thickness (8-12 μm), prepare click reaction mixture fresh for each experiment, protect samples from light throughout the procedure, and include control sections with each experiment to control for technical variability [2].
The development of this compound radiolabeled derivatives has created powerful tools for direct measurement of epichaperome target engagement across experimental and clinical contexts. These probes leverage the unique property of this compound to preferentially bind HSP90 within epichaperomes, enabling specific detection of pathological chaperone networks while sparing physiological chaperone function. The protocols described herein provide comprehensive guidance for implementing these tools in diverse research applications, from basic mechanism studies to clinical drug development [1] [3].
The multimodal approach combining in vivo PET imaging, ex vivo biochemical analysis, and high-resolution histological detection offers complementary insights into epichaperome biology and therapeutic targeting. While [¹²⁴I]-PU-H71 PET provides whole-body assessment of epichaperome distribution and drug pharmacokinetics, the click chemistry probes like PU-TCO enable cellular-resolution mapping in complex tissues. Together, these methods create a comprehensive framework for understanding epichaperome function in health and disease [3] [2].
Future developments in this field will likely include improved radiotracers with optimal nuclear properties (such as fluorine-18 labeled analogs for broader clinical utility), expanded probe specificity for additional epichaperome components (particularly HSC70-targeted probes), and standardized quantification methods for clinical trial applications. As epichaperome-targeted therapies advance through clinical development, these radiolabeled derivatives will play an increasingly important role in patient stratification, dose optimization, and pharmacodynamic assessment, ultimately accelerating the development of effective treatments for cancer, neurodegenerative disorders, and other diseases characterized by epichaperome dysregulation [2] [6].
Hypothetical Objective: To evaluate the cytotoxic effects and determine the half-maximal inhibitory concentration (IC₅₀) of the HSP90 inhibitor Zelavespib on chronic lymphocytic leukemia (CLL) cell lines in vitro.
1. Introduction CLL is the most frequent type of leukemia in adults, characterized by the clonal proliferation and accumulation of mature CD5-positive B-cells [1]. Despite advances in targeted therapies, such as Bruton tyrosine kinase (BTK) inhibitors and the BCL2 inhibitor venetoclax, resistance can develop, particularly in high-risk cases with genomic alterations like del(17p) and/or TP53 mutations [1] [2]. HSP90 inhibition represents a promising therapeutic strategy by promoting the degradation of oncogenic client proteins critical for CLL cell survival. This application note details a standardized protocol for evaluating the cytotoxicity of the HSP90 inhibitor this compound on CLL cells in vitro.
2. Materials and Methods
2.1. Reagents and Cell Lines
2.2. Experimental Workflow The diagram below outlines the key steps of the cytotoxicity assay:
2.3. Detailed Protocol
2.4. Data Analysis
3. Anticipated Results & Discussion The table below summarizes hypothetical data expected from this assay format.
Table 1: Hypothetical Cytotoxicity Profile of this compound in CLL Cell Lines.
| CLL Cell Line | Genomic Profile | Hypothesized IC₅₀ (µM) * | 95% Confidence Interval (µM) * | Notes |
|---|---|---|---|---|
| MEC-1 | del(17p) [3] | 0.15 | (0.11 - 0.19) | High sensitivity hypothesized |
| HG-3 | IGHV unmutated [3] | 0.45 | (0.38 - 0.53) | Moderate sensitivity hypothesized |
| PGA-1 | Trisomy 12 [3] | 1.20 | (0.95 - 1.52) | Lower sensitivity hypothesized |
Note: These values are entirely hypothetical and for illustrative purposes only.
Interpretation: The hypothetical data suggests that this compound exhibits varying cytotoxicity across CLL cell lines with different genomic backgrounds. The observed potency in MEC-1 cells (carrying del(17p)) could indicate a potential therapeutic role for this compound in this high-risk CLL subgroup, which is often associated with resistance to chemo-immunotherapy [1]. Further experiments would be needed to confirm this hypothesis and elucidate the mechanism of action.
4. Troubleshooting
To advance your work on this compound, I suggest the following steps:
HSP90 is a molecular chaperone essential for the stability and function of numerous oncogenic client proteins. Inhibiting HSP90 leads to the simultaneous degradation of these clients, disrupting multiple cancer-driving pathways, which positions it as a promising broad-spectrum anticancer strategy [1]. While many inhibitors have been developed, their clinical translation has been challenged by toxicity and off-target effects, underscoring the need for well-validated experimental approaches [2].
HSP90 inhibitors function primarily by binding to the N-terminal ATP-binding pocket, blocking the chaperone's ATPase activity. This disruption prevents the proper folding and maturation of client proteins, leading to their proteasomal degradation [1]. The following table summarizes key oncogenic client proteins affected by HSP90 inhibition and their roles in cancer.
| Client Protein Category | Specific Examples | Functional Role in Cancer | Response to HSP90 Inhibition |
|---|---|---|---|
| Tyrosine Kinase Receptors | HER2, EGFR, MET [1] [3] | Proliferation, cell survival, migration | Degradation, reduced phosphorylation, and downstream signaling [3] |
| Intracellular Signaling Kinases | AKT, BRAF, CDK4/6, JAK2 [1] [4] | Cell growth, cycle progression, survival | Depletion, leading to cell cycle arrest and apoptosis [5] [4] |
| Transcription Factors | HIF-1α, STAT3, NF-κB, E2F1 [6] [1] | Angiogenesis, inflammation, cell cycle progression | Downregulation of activity and target gene expression [6] [7] |
| Cell Cycle Regulators | CDK1 (CDC2) [5] | Control of G2/M phase transition | Downregulation, causing G1 or G2/M cell cycle arrest [5] [6] |
The diagram below illustrates how HSP90 inhibition impacts multiple oncogenic pathways simultaneously.
The potency of HSP90 inhibitors is validated through various in vitro assays. The table below summarizes quantitative data on the efficacy of ganetespib against a range of cancer cell lines.
| Cancer Type | Model System | Assay Type | Key Findings | Reference |
|---|---|---|---|---|
| Hepatoblastoma | HepG2, HuH6, PDX cells | MTT Viability Assay | Significant suppression of tumor cell growth at low nanomolar concentrations; therapeutic window score: (Mean AUC healthy)/(Mean AUC tumor) [5] | [5] |
| Mantle Cell Lymphoma | MCL cell lines (in vitro & in vivo) | Cell Growth, Apoptosis | Transient exposure (12h) inhibited growth, induced G1 arrest and apoptosis; sustained depletion of E2F1 client protein [6] | [6] |
| HER2+ Breast Cancer | LR-BT474 (Lapatinib-resistant) | MTT, Western Blot, Xenograft | HSP90 inhibition alone and in combination with lapatinib showed synergistic effects in ER+/HER2+ models [3] | [3] |
| JAK/STAT-Driven Cancers | Hematological and solid tumor cells | Western Blot, Gene Expression | Potent depletion of JAK2 (including V617F mutant) and loss of STAT activity [4] | [4] |
To assist in experimental replication, here are detailed methodologies for key assays used to evaluate HSP90 inhibitor efficacy.
This colorimetric assay measures the metabolic activity of cells as a proxy for viability and proliferation [5] [3].
This protocol is used to detect changes in the expression levels of HSP90 client proteins and downstream signaling effectors following inhibitor treatment [5] [3].
This protocol identifies global gene expression changes and pathway alterations in response to HSP90 inhibition [6] [3].
Heat Shock Protein 90 (HSP90) is a highly conserved molecular chaperone that plays a fundamental role in maintaining cellular protein homeostasis by facilitating the proper folding, stabilization, and activation of numerous client proteins. As an essential modulator of proteostatic maintenance, HSP90 assists in the conformational maturation of a diverse array of client proteins, including protein kinases, transcription factors, and steroid hormone receptors. In cancer cells, HSP90 exists in an activated, high-affinity conformation and is overexpressed 2- to 10-fold compared to normal tissues, where it stabilizes numerous oncogenic clients that drive tumor progression and survival. This dependency on HSP90 makes it an attractive therapeutic target in oncology, as its inhibition simultaneously disrupts multiple oncogenic signaling pathways. Unlike traditional chaperones that facilitate protein folding, HSP90 in disease states can form epichaperomes—pathological scaffolding platforms comprised of tightly bound chaperones, co-chaperones, and other factors that rewired protein-protein interaction networks in diseased cells and tissues. [1] [2] [3]
This compound (also known as PU-H71, NSC 750424) is a potent, selective, purine-based inhibitor of HSP90 with a distinctive preference for disease-associated HSP90 conformers. This small molecule inhibitor exhibits an IC50 of 51 nM against HSP90 in MDA-MB-468 breast cancer cells and demonstrates remarkable selectivity for HSP90 complexes found in epichaperomes, which are predominantly present in malignant cells compared to normal tissues. [4] [5] Unlike earlier HSP90 inhibitors, this compound exhibits a unique extended residence time at the target site, remaining bound to HSP90 in tumors for 24-100 hours despite rapid plasma clearance. This prolonged target engagement is attributed to its initial trapping mechanism when bound to epichaperomes, with dissociation kinetics governed by target disassembly rather than simple drug-target unbinding. This distinctive pharmacological profile enables sustained pharmacodynamic effects even after systemic drug concentrations have declined to subtherapeutic levels. [1] [3]
Table 1: Biochemical and Pharmacological Properties of this compound (PU-H71)
| Property | Value | Experimental Context |
|---|---|---|
| CAS Number | 873436-91-0 | Chemical identifier |
| Molecular Weight | 512.37 g/mol | Chemical structure |
| HSP90 IC₅₀ | 51 nM | MDA-MB-468 breast cancer cells [4] [5] |
| Cellular GI₅₀ Range | 0.038 - 2.512 μM | Various cancer cell lines (48h exposure) [4] |
| Target Residence Time | 24 - 100 hours | Tumor retention in clinical investigations [1] [3] |
| Primary Mechanism | Binds N-terminal ATP pocket | Inhibits HSP90 ATPase activity [6] |
| Specificity | Preferentially binds HSP90 in epichaperomes | Higher affinity for disease-associated conformers [1] [2] |
The fluorescence polarization assay provides a robust method for quantifying this compound binding to HSP90 in cellular lysates. This technique measures the change in polarization when a fluorescently labeled HSP90 inhibitor competes with this compound for binding sites, allowing determination of binding affinity and target engagement. [5]
Cell Lysate Preparation: Culture HSP90-dependent cancer cell lines (e.g., MDA-MB-468, NCI-H69, SKBR3) under standard conditions. Harvest cells during logarithmic growth phase and rupture cellular membranes through freeze-thaw cycles at -70°C. Dissolve the cellular extract in HFB buffer [20 mM Hepes (K), pH 7.3, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.01% Nonidet P-40] supplemented with protease and phosphatase inhibitors. Determine protein concentration and adjust to achieve appropriate lysate amounts for subsequent steps. [5]
Saturation Curve Establishment: Generate saturation curves by treating Cy3B-labeled geldanamycin (Cy3B-GM) at a fixed concentration (3 nM) with increasing amounts of cellular lysates. Measure fluorescence polarization (in millipolarization units, mP) for each lysate concentration using a microplate reader (e.g., Analyst GT). Select the lysate amount that produces polarization readings corresponding to 90%-99% bound ligand for competition studies. [5]
Competition Binding Assay: In black 96-well microtiter plates, combine 3 nM Cy3B-GM, predetermined amount of normalized cellular lysate, and serially diluted this compound (typically spanning 0.1 nM to 10 μM) in a final volume of 100 μL. Include controls for maximum binding (no competitor) and minimum binding (large excess of unlabeled competitor). Incubate plates for 24 hours on a shaker at 4°C to reach binding equilibrium. Record fluorescence polarization values (mP) for all wells. Calculate EC50 values as the this compound concentration that displaces 50% of the Cy3B-GM signal using appropriate curve-fitting software. [5]
Assessment of anti-proliferative activity is crucial for evaluating this compound's cellular efficacy. Multiple methods can be employed to measure cell viability and growth inhibition across various cancer cell lines.
Cell Culture and Seeding: Maintain appropriate cancer cell lines (e.g., triple-negative breast cancer models MDA-MB-468, MDA-MB-231, HCC-1806) in recommended media with serum and supplements. Seed cells into 96-well plates at optimized densities (e.g., 8×10³ cells/well for MDA-MB-231) in 100 μL medium and allow to adhere overnight. [5]
Compound Treatment and Incubation: Prepare serial dilutions of this compound in DMSO followed by further dilution in culture medium to achieve final concentrations typically ranging from 1 nM to 10 μM (DMSO concentration should not exceed 0.1%). Include vehicle controls (DMSO only) and blank wells (media only). Treat cells with this compound or controls for specified durations (48-72 hours is standard, though extended exposures up to 96 hours may be used for certain endpoints). [4] [5]
Viability Endpoint Measurements:
Data Analysis: Calculate percentage viability relative to vehicle-treated controls. Generate dose-response curves and determine half-maximal inhibitory concentrations (IC50 or GI50) using four-parameter logistic curve fitting. Report values as mean ± standard deviation from at least three independent experiments. [4]
Table 2: In Vitro Cellular Activity of this compound Across Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | GI₅₀/IC₅₀ Value | Experimental Conditions |
|---|---|---|---|---|
| MDA-MB-468 | Breast cancer (TNBC) | Growth inhibition | 65 nM | 1 μM, 48h [5] |
| HT-29 | Colon cancer | Sulforhodamine B | 0.038 μM | 48h exposure [4] |
| COLO 205 | Colon cancer | Sulforhodamine B | 0.048 μM | 48h exposure [4] |
| DU-145 | Prostate cancer | Sulforhodamine B | 0.048 μM | 48h exposure [4] |
| A549 | Lung cancer | Sulforhodamine B | 0.087 μM | 48h exposure [4] |
| HCT-116 | Colon cancer | Sulforhodamine B | 0.063 μM | 48h exposure [4] |
| HL-60(TB) | Leukemia | Sulforhodamine B | 0.063 μM | 48h exposure [4] |
| K562 | Leukemia | Sulforhodamine B | 0.071 μM | 48h exposure [4] |
| Hs-578T | Breast cancer | Sulforhodamine B | 1.288 μM | 48h exposure [4] |
| EKVX | Lung cancer | Sulforhodamine B | 2.512 μM | 48h exposure [4] |
| MRC5 | Normal lung fibroblast | Cytotoxicity | 1 μM | 48h exposure [5] |
Pharmacokinetic profiling and efficacy assessment of this compound require appropriate in vivo models that recapitulate human cancer pathophysiology and drug metabolism.
Animal Model Selection: Utilize immunocompromised mouse strains (e.g., athymic nude mice [Hsd:Athymic Nude-Foxn1nu], female, 20-25 g, 5 weeks old) for human tumor xenograft studies. Allow at least one week for environmental acclimatization prior to tumor implantation. House mice in ventilated cages with ad libitum access to food and water. Monitor animals daily for clinical signs and maintain all studies under Institutional Animal Care and Use Committee (IACUC) approved protocols. [1] [3]
Tumor Implantation and Study Initiation: Subcutaneously implant appropriate cancer cells (e.g., MDA-MB-231 for triple-negative breast cancer) in the flank region of mice. Allow tumors to establish until they reach a palpable size of approximately 100-150 mm³. Randomize mice into treatment groups (typically 5-10 animals per group) to ensure comparable mean tumor volumes across groups prior to initiating dosing. [5]
Compound Formulation and Administration: Formulate this compound in appropriate vehicles such as DMSO-based solutions or other pharmaceutically acceptable vehicles compatible with the route of administration. For intraperitoneal (i.p.) injection, administer at 75 mg/kg on an alternate-day schedule (e.g., Monday, Wednesday, Friday) or daily depending on the experimental design. For oral administration, optimize formulation to enhance bioavailability. Continue treatment for 3-6 weeks depending on tumor growth kinetics and treatment response. [5]
Pharmacokinetic and Target Engagement Monitoring: For advanced studies, utilize radiolabeled derivatives (e.g., 124I-labeled this compound) co-injected with therapeutic doses to enable real-time pharmacokinetic measurements via positron emission tomography (PET) imaging. This approach allows quantification of drug distribution, tumor retention, and target occupancy in live animals. [1] [3]
Comprehensive evaluation of this compound's anti-tumor activity requires multidimensional assessment of tumor growth, molecular biomarkers, and pathological endpoints.
Tumor Volume Monitoring: Measure tumor dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2, where length represents the longest dimension and width the perpendicular measurement. Plot tumor growth curves for each experimental group and calculate treatment-induced growth inhibition. [5]
Biomarker Analysis via Western Blotting: At study endpoint, harvest tumors and process for protein extraction. Separate proteins by SDS-PAGE, transfer to membranes, and probe with antibodies against HSP90 client proteins to demonstrate target engagement. Key biomarkers include reductions in EGFR, HER3, Raf-1, Akt, and p-Akt levels, which indicate effective HSP90 inhibition. Additionally, monitor induction of HSP70 as a pharmacodynamic marker of heat shock response activation. Typically, effective this compound treatment (75 mg/kg) results in substantial decreases in client proteins: 80% for EGFR, 95% for HER3, 99% for Raf-1, 80% for Akt, and 65% for p-Akt in responsive models. [5]
Histopathological and Immunohistochemical Analysis: Preserve tumor tissues in formalin for paraffin embedding and sectioning. Perform hematoxylin and eosin staining for general morphology and apoptosis assessment. Conduct immunohistochemical staining for proliferation markers (e.g., Ki-67), apoptotic markers (e.g., cleaved caspase-3), and vascularization markers (e.g., CD31). Quantify staining intensity using image analysis software. [5]
Response Criteria Evaluation: Classify treatment responses according to standardized criteria:
Proper interpretation of this compound experimental results requires understanding its unique mechanistic attributes and pharmacological behavior.
Binding vs. Functional Assays: Recognize that this compound's extended target residence time may create discrepancies between traditional pharmacokinetic measurements and actual pharmacodynamic effects. The drug may appear rapidly cleared from circulation while maintaining prolonged target engagement in tumors. This phenomenon is attributed to initial trapping when bound to epichaperomes, with dissociation governed by target disassembly kinetics rather than simple unbinding. [1] [3]
Cellular Context Considerations: Interpret results in the context of epichaperome abundance, as this compound exhibits preferential binding to HSP90 incorporated into these pathological scaffolds. Cellular models with high epichaperome expression (e.g., MDA-MB-468 breast cancer cells) typically show enhanced sensitivity and prolonged response to this compound compared to epichaperome-negative/low models (e.g., ASPC1). The variability in this compound's tumor residence time (24-100 hours) clinically has been attributed to differing epichaperome levels across tumors. [1] [2] [3]
Biomarker Validation: Confirm target engagement by monitoring multiple HSP90 client proteins rather than single endpoints. Effective this compound treatment should cause coordinated degradation of diverse oncogenic clients, including receptor tyrosine kinases (EGFR, HER3), signaling intermediates (Raf-1, Akt), and cell cycle regulators. Concurrent induction of HSP70 provides additional confirmation of heat shock pathway activation. [5]
Bridging preclinical findings to clinical application requires attention to several key factors:
Dose Optimization: Preclinical efficacy with this compound is typically achieved at 75 mg/kg administered intraperitoneally on an alternate-day schedule in mouse models. However, clinical translation should consider alternative dosing schedules that leverage the extended tumor residence time, potentially allowing for less frequent administration in human trials. [5]
Patient Stratification Biomarkers: Develop companion diagnostics based on epichaperome detection to identify patients most likely to respond to this compound. Methods may include native PAGE analysis of tumor samples to detect high-molecular-weight chaperone complexes or PET imaging with radiolabeled this compound derivatives to quantify epichaperome levels in vivo. [1] [2] [3]
Combination Therapy Rationale: Based on this compound's mechanism of action, consider rational combinations with agents targeting signaling pathways dependent on HSP90 client proteins. The simultaneous disruption of multiple oncogenic pathways through HSP90 inhibition creates opportunities for synergistic combinations with targeted therapies, chemotherapy, and immunotherapy. [7]
Variable Cellular Responses: If encountering inconsistent cellular responses to this compound, verify the epichaperome status of cell lines using native PAGE followed by immunoblotting for HSP90 and other chaperones. Cells with high epichaperome expression (e.g., MDA-MB-468) typically show greater sensitivity than those with low expression (e.g., ASPC1). [2]
Limited Target Engagement: Should biomarker analysis indicate insufficient HSP90 inhibition despite adequate dosing, consider that cellular context influences this compound binding. The drug preferentially engages disease-associated HSP90 conformers found in epichaperomes, which may be underrepresented in some model systems. [1] [3]
In Vivo Toxicity Concerns: If encountering toxicity in animal studies, implement more frequent monitoring of body weight, behavior, and clinical signs. Consider adjusting the dosing schedule to leverage this compound's extended tumor residence time—less frequent administration may maintain efficacy while reducing toxicity. [5]
This compound represents a mechanistically distinct class of HSP90 inhibitors with preferential activity against epichaperomes in malignant cells. The protocols outlined herein provide comprehensive guidance for evaluating this compound in preclinical settings, with particular emphasis on its unique pharmacological properties. The extended target residence time and selective engagement of disease-associated HSP90 conformers make this compound a promising candidate for further therapeutic development. Researchers should consider implementing epichaperome detection assays to identify models most likely to respond to this compound and design dosing schedules that capitalize on its prolonged intratumoral retention.
Zelavespib (PU-H71) represents a significant advancement in molecular chaperone targeting through its unique mechanism of action as an epichaperome-selective inhibitor. Originally classified as a pan-HSP90 inhibitor, research has revealed that this compound's therapeutic activity stems primarily from its selective binding to HSP90 incorporated into epichaperomes—stable, pathological assemblies of chaperones, co-chaperones, and other factors that serve as scaffolding platforms in diseased cells [1]. Unlike traditional HSP90 inhibitors that broadly disrupt protein folding, this compound specifically targets disease-adapted chaperone configurations that reorganize protein-protein interaction (PPI) networks in cancer and neurodegenerative diseases [2] [1]. This targeted approach enables this compound to reverse pathological PPI networks while largely sparing normal chaperone function, explaining its favorable therapeutic window compared to earlier HSP90 inhibitors.
The distinct binding kinetics of this compound at epichaperome sites underlie its prolonged therapeutic effects. Research demonstrates that this compound becomes kinetically trapped when bound to epichaperomes, resulting in extended target residence time ranging from 24 to 100 hours in clinical settings—far exceeding what would be predicted from its plasma pharmacokinetics alone [2] [3]. This prolonged retention is governed by epichaperome disassembly kinetics rather than simple drug-target unbinding kinetics, creating a unique mechanism where the drug's presence at the target site persists despite rapid systemic clearance [2]. This property enables sustained pharmacodynamic effects even after plasma concentrations have diminished to subtherapeutic levels, making this compound a valuable chemical probe for investigating epichaperome biology and a promising therapeutic candidate.
Table 1: Key Characteristics of this compound's Mechanism of Action
| Feature | Traditional HSP90 Inhibitors | This compound (Epichaperome-Targeting) |
|---|---|---|
| Primary Target | ATP-binding site of canonical HSP90 | HSP90 incorporated into stable epichaperome assemblies |
| Molecular Effect | Inhibition of HSP90 ATPase activity and client protein folding | Disassembly of pathological epichaperome scaffolds and normalization of PPI networks |
| Target Expression | Ubiquitous in all cells | Restricted to diseased cells and tissues |
| Binding Kinetics | Rapid on/off rates | Extended residence time due to kinetic trapping |
| Therapeutic Selectivity | Limited by ubiquitous HSP90 expression | High due to preferential epichaperome formation in disease contexts |
This compound demonstrates potent antiproliferative effects across diverse cancer cell lines, with particular efficacy in triple-negative breast cancer (TNBC) models. In MDA-MB-468 cells, this compound exhibits an IC50 of 51 nM against HSP90, while achieving growth inhibition IC50 values of 65 nM, 140 nM, and 87 nM in MDA-MB-468, MDA-MB-231, and HCC-1806 TNBC cell lines, respectively [4] [5]. At a concentration of 1 μM, this compound eliminates 80%, 65%, and 80% of the initial population in these same cell lines, indicating strong cytotoxic effects [5]. The compound induces dose-dependent degradation of multiple oncogenic drivers and signaling molecules, including EGFR, IGF1R, HER3, c-Kit, Raf-1, and Akt, effectively disrupting multiple cancer-promoting pathways simultaneously [5].
The compound's activity extends beyond breast cancer models, demonstrating broad-spectrum anticancer potential across various cancer types. This compound shows notable potency in hematologic cancer models, with IC50 values of 0.427 μM in CCRF-CEM cells and 0.071 μM in K562 cells [4]. In solid tumor models, it exhibits IC50 values of 0.087 μM in A549/ATCC lung cancer cells, 0.048 μM in COLO205 colon cancer cells, and 0.048 μM in DU145 prostate cancer cells [4]. Importantly, this compound maintains a favorable selectivity profile with reduced cytotoxicity in normal cells, evidenced by an IC50 of 1 μM in normal lung fibroblast MRC5 cells [5], indicating a therapeutic window that supports its clinical development.
Table 2: Cellular Efficacy Profile of this compound Across Cancer Models
| Cell Line | Cancer Type | Assay Type | IC50/GI50 Value | Key Observations |
|---|---|---|---|---|
| MDA-MB-468 | Triple-negative breast cancer | HSP90 inhibition | 51 nM | Prototype model for epichaperome-positive cancers |
| MDA-MB-231 | Triple-negative breast cancer | Growth inhibition | 140 nM | 90% suppression of invasion at 1 μM |
| CCRF-CEM | Leukemia | Growth inhibition | 0.427 μM | Sensitivity in hematological malignancy |
| A549/ATCC | Lung cancer | Growth inhibition | 0.087 μM | Broad-spectrum efficacy |
| COLO205 | Colon cancer | Growth inhibition | 0.048 μM | High sensitivity in gastrointestinal cancer |
| DU145 | Prostate cancer | Growth inhibition | 0.048 μM | Efficacy in genitourinary cancer |
| MRC5 | Normal lung fibroblast | Cytotoxicity | 1 μM | Favorable therapeutic window |
In vivo studies demonstrate this compound's favorable pharmacokinetic profile with prolonged intratumoral retention. In MDA-MB-231 xenograft models, administration of this compound at 75 mg/kg on an alternate-day schedule induces 100% complete response, with tumors reduced to scar tissue after 37 days of treatment [5]. This profound antitumor effect correlates with significant suppression of oncogenic signaling molecules, including 80% reduction in EGFR, 95% decrease in HER3, 99% decline in Raf-1, and 80-65% reduction in Akt and p-Akt levels, respectively [5]. When administered at 75 mg/kg three times per week, this compound achieves 96% inhibition of tumor growth, accompanied by 60% reduction in tumor cell proliferation and a 6-fold increase in apoptosis [5].
Clinical investigations using radiolabeled this compound derivatives (124I-PU-H71) for positron emission tomography (PET) imaging have quantified the drug's unusual pharmacokinetic profile in human patients. These studies reveal that this compound's tumor residence half-life ranges from 24 to 100 hours, with retention duration directly correlating with epichaperome abundance in the tumor [2] [3]. Importantly, no correlation exists between plasma pharmacokinetics and tumor retention or pharmacodynamic effects, highlighting the limitations of plasma-based monitoring and the necessity of direct target engagement assessment for this class of agents [2] [3]. The degree of target occupancy, as measured by PET imaging, significantly correlates with antitumor efficacy, supporting the use of target engagement biomarkers for dose optimization in clinical trials [2].
Table 3: In Vivo Pharmacokinetic and Efficacy Parameters of this compound
| Parameter | Preclinical Findings (MDA-MB-231 model) | Clinical Observations (Human Patients) |
|---|---|---|
| Dosing Schedule | 75 mg/kg (alternate day or 3×/week) | Phase 1 trials (various solid tumors and lymphomas) |
| Tumor Response | 100% complete response; 96% growth inhibition | Disease-specific responses in clinical trials |
| Target Modulation | 80-99% reduction in oncogenic signaling proteins | Confirmed via PET imaging and tumor biopsies |
| Intratumoral Half-life | Prolonged retention (>24 hours) | 24-100 hours (epichaperome abundance-dependent) |
| Plasma PK Correlation | Not predictive of tumor response | No correlation with tumor retention or efficacy |
Objective: To quantify this compound binding affinity and displacement efficiency in cellular lysates.
Materials and Reagents:
Procedure:
Technical Notes: The 24-hour incubation time is critical for reaching equilibrium, particularly for compounds like this compound with slow off-rates from epichaperome targets. Lysate quality and concentration should be standardized based on total HSP90 content determined by Western blot [5].
Objective: To evaluate the antiproliferative effects of this compound in 2D and 3D culture models.
Materials and Reagents:
Procedure:
Technical Notes: For 3D spheroid models, use ultra-low attachment plates and extend treatment duration to 7-14 days with viability assessment via ATP content or acid phosphatase activity. This compound efficacy correlates with epichaperome levels; therefore, baseline assessment of epichaperome abundance via native PAGE is recommended for model characterization [5].
Objective: To assess this compound distribution, tumor retention, and target occupancy in murine xenograft models.
Materials and Reagents:
Procedure:
Technical Notes: Tumor dissociation kinetics rather than plasma concentrations drive this compound efficacy; therefore, extended observation time points (up to 96 hours) are recommended to fully characterize the unusual pharmacokinetic profile. For epichaperome occupancy assessment, baseline and post-treatment native PAGE analysis of tumor lysates can confirm target disruption [2] [3].
The following diagram visualizes this compound's unique mechanism of action targeting epichaperomes and the subsequent experimental assessment workflow:
Diagram 1: this compound's mechanism of action and experimental assessment. The pathway illustrates how chronic stress and aberrant post-translational modifications (PTMs) drive epichaperome formation in diseased cells, which this compound selectively targets. Through kinetic trapping and subsequent epichaperome disassembly, this compound normalizes pathological protein-protein interaction (PPI) networks. The experimental workflow (bottom) outlines key methods for validating target engagement and therapeutic effects.
This compound represents a paradigm shift in chaperone-targeted therapy, moving beyond traditional HSP90 inhibition to selective epichaperome modulation. Its unique binding kinetics and disease-restricted activity make it both a valuable therapeutic candidate and powerful chemical probe for investigating epichaperome biology. The protocols outlined herein provide comprehensive methodologies for evaluating this compound's mechanism of action, efficacy, and target engagement across experimental systems.
For research applications, this compound serves as a critical tool compound for:
The integration of target engagement biomarkers—particularly PET imaging with radiolabeled this compound and native PAGE for epichaperome detection—is essential for maximizing the research utility of this compound. As epichaperome biology continues to evolve, this compound remains at the forefront of network-targeted therapeutic strategies, offering innovative approaches for addressing complex diseases driven by proteome-wide network dysregulation.
This compound (also known as PU-H71) represents a novel class of epichaperome-binding agents that demonstrate remarkable therapeutic potential in cancer and neurodegenerative diseases by targeting pathological scaffolding assemblies rather than individual proteins. Unlike traditional chaperones that facilitate protein folding under physiological conditions, epichaperomes are maladaptive oligomeric structures composed of tightly bound chaperones (including HSP90 and HSC70), co-chaperones, and other factors that emerge specifically in diseased cells and tissues. These assemblies serve as pathological scaffolds that rewire protein-protein interaction (PPI) networks, maintaining disease-specific cellular phenotypes. What makes this compound particularly noteworthy is its unique extended residence time at target sites—remaining bound for days despite rapid plasma clearance and minimal retention in non-diseased tissues. This prolonged target engagement occurs through a novel mechanism wherein this compound initially becomes trapped when bound to epichaperomes, leading to their subsequent disassembly. The residence time in tumors appears to be dictated by target disassembly kinetics rather than conventional drug-target unbinding kinetics, resulting in a much slower effective off-rate than would be anticipated from standard pharmacokinetic profiling or diluted in vitro systems [1] [2].
Understanding and quantifying this compound target occupancy requires specialized methodologies that account for this unique mechanism of action. Traditional plasma pharmacokinetic measurements have proven inadequate for predicting therapeutic efficacy, as they show no correlation with tumor retention profiles or observed pharmacodynamic effects in clinical settings. Instead, researchers must employ direct assessment techniques including positron emission tomography (PET) imaging with radiolabeled analogs and biochemical methods for epichaperome detection and quantification. These approaches have revealed that this compound's residence time in tumors exhibits substantial variability (with half-lives ranging from 24 to 100 hours), which correlates directly with epichaperome abundance levels and subsequent anti-tumor effects. This document provides comprehensive methodological guidance for accurately quantifying this compound target occupancy and its effects on epichaperome modulation, supported by structured data presentation, detailed protocols, and visual workflow representations [1] [2].
Table 1: Key Pharmacokinetic and Target Engagement Parameters of this compound in Preclinical and Clinical Studies
| Parameter | Preclinical Findings | Clinical Observations | Measurement Technique |
|---|---|---|---|
| Plasma Half-life | Rapid clearance (hours) | Rapid clearance | LC-MS/MS |
| Tumor Half-life | Prolonged retention | 24-100 hours variability | PET imaging with [124I]-PU-H71 |
| Target Residence Time | Days | Days | Tumor pharmacokinetics & PET |
| Target Occupancy Correlation | With anti-tumor effects | With therapeutic response | PET imaging & efficacy endpoints |
| Epichaperome Dependence | Higher levels prolong retention | Higher levels prolong retention | Biochemical methods & PET correlation |
| Primary Clearance Route | Hepatic metabolism | Hepatic metabolism | Metabolite profiling |
Table 2: Biochemical Methods for Epichaperome Detection and Quantification
| Method | Target Epichaperome Components | Key Reagents | Application Context |
|---|---|---|---|
| Native PAGE Immunoblotting | HSP90, HSC70, HOP, CDC37, AHA1 | Antibodies against constituent proteins | Detection of high molecular weight epichaperome assemblies in cell lines and tissues |
| PU-H71-Based Probing | HSP90 within epichaperomes | Labeled this compound derivatives (e.g., FITC, radioactive) | Distinct detection of pathological HSP90 pools in epichaperomes vs. free chaperones |
| Crosslinking & Quantitative Mass Spectrometry | Protein-protein interaction interfaces | Crosslinking reagents, mass spectrometry | Investigating protein conformation and PPI interfaces in epichaperomes |
Table 3: Characteristics of Molecular Imaging Probes for Epichaperome Detection
| Probe Name | Vector Molecule | Imaging Modality | Key Applications | Study Context |
|---|---|---|---|---|
| [124I]-PU-H71 | This compound | PET | In vivo epichaperome detection and target occupancy | Preclinical and clinical studies |
| [131I]-PU-AD | Icapamespib | SPECT/PET | Epichaperome detection in Alzheimer's disease models | Preclinical studies |
| PU-F Derivatives | This compound | Optical fluorescence | In vitro epichaperome visualization | Cell-based studies |
Principle: This protocol utilizes radiolabeled this compound analogs for non-invasive quantification of epichaperome binding and target occupancy in live subjects using positron emission tomography (PET). The approach capitalizes on the inherent property of this compound and its derivatives to be labeled with PET-compatible radionuclides such as iodine-124, enabling real-time, single-tumor pharmacokinetic measurements when tracer amounts of the radiolabeled agent are co-injected with therapeutic doses of epichaperome drugs [1] [2].
Materials:
Procedure:
Data Interpretation: The prolonged retention of the radiolabeled probe in epichaperome-positive tissues, as evidenced by sustained SUV values despite declining plasma concentrations, indicates target engagement. The residence time can be calculated from the elimination phase of the time-activity curve. Clinical investigations have revealed substantial variability in this compound's tumor half-life (24-100 hours), which correlates with epichaperome abundance levels [1] [2].
Principle: This method employs native polyacrylamide gel electrophoresis (PAGE) under non-denaturing conditions to preserve and detect high-molecular-weight epichaperome complexes, followed by immunoblotting with antibodies against constituent chaperones and co-chaperones. This technique allows for direct visualization of epichaperome assemblies and assessment of this compound-induced disassembly without affecting the expression levels of individual components [1] [3].
Materials:
Procedure:
Data Interpretation: The presence of smear-like patterns or distinct bands above the 242 kDa marker on native PAGE immunoblots indicates epichaperome assemblies. Successful target engagement by this compound is demonstrated by the reduction of these high-molecular-weight species post-treatment, reflecting epichaperome disassembly. This method provides direct biochemical evidence of this compound's mechanism of action at the molecular level [1] [3].
Principle: This protocol utilizes fluorescently labeled this compound derivatives (e.g., PU-F with FITC, NBD, or TR1 fluorophores) to detect and visualize epichaperomes in fixed and live cells. The labeled probes retain preference for HSP90 when incorporated into epichaperomes, allowing distinct visualization of pathological chaperone pools versus freely cycling chaperones [4].
Materials:
Procedure:
Data Interpretation: Punctate staining patterns or concentrated signal in specific subcellular regions indicates epichaperome binding, while diffuse staining suggests binding to freely cycling chaperones. This technique provides spatial information about epichaperome distribution within cells and can be used to monitor disassembly dynamics in real-time in live cells [4].
Diagram Title: this compound PET Imaging Workflow
This diagram illustrates the comprehensive workflow for assessing this compound target occupancy using positron emission tomography imaging, from probe preparation through data analysis and correlation with biological outcomes.
Diagram Title: Epichaperome Modulation by this compound
This diagram illustrates the mechanism of epichaperome modulation by this compound, from initial binding through epichaperome disassembly and subsequent normalization of protein-protein interaction networks, ultimately leading to reversal of disease phenotypes.
The methodologies outlined in these application notes provide comprehensive approaches for quantifying this compound target occupancy and assessing its effects on epichaperome modulation. The unique mechanism of this compound—featuring extended target site residence time dictated by epichaperome disassembly kinetics rather than conventional unbinding—necessitates these specialized techniques that directly evaluate target engagement and downstream biological effects. The integration of PET imaging with radiolabeled analogs, biochemical assessment of epichaperome assemblies, and cell-based probing approaches creates a robust framework for evaluating this compound's pharmacodynamic effects in both preclinical and clinical settings. These protocols enable researchers to move beyond traditional plasma pharmacokinetic measurements, which have proven inadequate for predicting therapeutic response, toward direct assessment of drug action at the target site. As epichaperome-targeted therapies continue to advance in clinical development for cancer and neurodegenerative disorders, these standardized methodologies will be essential for optimizing dose selection, treatment scheduling, and patient stratification strategies based on epichaperome abundance [1] [2] [3].
The variability in Zelavespib tumor retention (24-100 hours) can be influenced by several factors related to the tumor biology and the drug's properties. The table below summarizes the key principles and potential root causes based on current scientific understanding.
| Factor | Principle / Mechanism | Potential Impact on this compound Retention |
|---|---|---|
| Tumor Vasculature & Permeability | Enhanced Permeability and Retention (EPR) effect: Macromolecular drugs accumulate in tumors due to leaky blood vessels and poor lymphatic drainage [1]. | Variability in vessel permeability and density between tumor models or patients leads to inconsistent drug entry and initial accumulation. |
| Tumor Microenvironment (TME) | High interstitial fluid pressure and solid stress can hinder drug penetration and distribution within the tumor [1]. | Increased pressure compresses blood vessels, creating heterogeneous drug distribution and zones of low retention. |
| Drug Formulation & Properties | The size, surface charge, and spatial configuration of a drug formulation are crucial for the EPR effect [1]. | Suboptimal formulation properties (e.g., size, charge) may cause unstable pharmacokinetics and inconsistent retention. |
| Heterogeneity & Drug-Tolerant Persisters (DTPs) | Tumors are mosaic entities; a small subpopulation of cells can enter a slow-cycling, transiently tolerant state upon drug exposure [2]. | DTPs with altered drug uptake or binding affinity might sequester this compound differently, contributing to variable measured retention. |
To systematically investigate the root cause of retention variability in your specific models, you can follow the experimental workflow below.
Verify that the inherent properties of your tumor model are not the primary source of variability.
Determine if the drug is distributed homogeneously or trapped in specific regions.
Investigate whether a subpopulation of tumor cells interacts with the drug differently.
Rule out physicochemical instability of the formulation as a contributing factor.
When building your technical support center, you may find it valuable to:
Q1: What is the primary target of Zelavespib (PU-H71) in disease contexts? this compound does not broadly inhibit all HSP90. Its primary target is HSP90 that is incorporated into stable, pathological scaffolds called epichaperomes [1]. Epichaperomes are distinct from transient, folding-competent chaperone complexes. Their presence, not merely HSP90 expression levels, determines cellular sensitivity to this compound [1].
Q2: Why is plasma pharmacokinetics (PK) a poor indicator of this compound's efficacy? this compound exhibits a unique extended residence time at the disease site (e.g., tumors). It becomes kinetically trapped upon binding epichaperomes, leading to a half-life of 24 to 100 hours in tumors despite rapid clearance from plasma [2] [3]. Therefore, tumor retention and target occupancy, not plasma concentration, correlate with pharmacodynamic effects and anti-tumor efficacy [2] [3].
Q3: How can I confirm epichaperome presence and this compound target engagement in my models? You can use the following experimental approaches:
Q4: What drives the formation of epichaperomes in diseased cells? Chronic cellular stress and specific post-translational modifications (PTMs) trigger epichaperome assembly [1] [4]. A key mechanism identified is the phosphorylation of HSP90 at serine residues 226 and 255, which enhances its interactions with other chaperones and co-chaperones, creating a microenvironment conducive to forming these stable scaffolds [4].
Q5: What is the regulatory view on dose optimization for targeted therapies like this compound? The FDA's Project Optimus initiative encourages a shift away from the traditional Maximum Tolerated Dose (MTD) paradigm for targeted agents [6]. The guidance emphasizes identifying a dose that provides an optimal benefit-risk profile, which may be lower than the MTD. This involves randomized evaluation of multiple doses, with a focus on target occupancy and exposure-response relationships rather than just toxicity [7] [6].
| Potential Cause | Investigation Steps | Proposed Solution |
|---|---|---|
| Low Epichaperome Levels | Confirm epichaperome presence via native-PAGE/Western blot [1] [4]. | Use epichaperome-positive cell lines/models. Correlate efficacy with epichaperome abundance, not HSP90 expression [1]. |
| Insufficient Target Occupancy | Measure tumor drug retention (e.g., via PET with [124I]-PU-H71) [2] [3]. | Adjust dose/schedule based on target occupancy, not plasma PK. Consider higher or more frequent dosing to achieve sustained engagement [2]. |
| Incorrect Dosing Schedule | Perform exposure-response (E-R) analysis. | The therapeutic effect is driven by drug-target residence time. A lower dose with prolonged exposure may be more effective and safer than a high, pulsed MTD [2] [6]. |
The table below outlines core differences essential for proper experimental design and data interpretation.
| Feature | Canonical Chaperones | Epichaperomes |
|---|---|---|
| Structure & Stability | Dynamic, transient homodimers and complexes [1]. | Stable, long-lived hetero-oligomeric assemblies [1] [4]. |
| Function | Protein folding, stabilization, and degradation of client proteins [1]. | Pathological scaffolding that rewires protein-protein interaction (PPI) networks [1] [2]. |
| Molecular Weight | Appears primarily at ~242 kDa on native-PAGE [1]. | Appears as high-molecular-weight species (>242 kDa) on native-PAGE [1]. |
| Response to this compound | Fast off-rate; does not bind effectively [1]. | This compound becomes kinetically trapped, leading to epichaperome disassembly [1] [2]. |
| Formation Trigger | Normal cellular processes and acute stress [1]. | Chronic stress and aberrant PTMs (e.g., phosphorylation at Ser226/255 on HSP90) [1] [4]. |
This is a key method for validating your experimental models [1] [4].
This protocol is used for in vivo quantification of epichaperomes and this compound binding [2] [3].
Your key questions about this compound's interaction with normal tissue chaperones are addressed in the table below.
| Question | Finding & Mechanism | Supporting Evidence |
|---|---|---|
| Does this compound bind normal tissue chaperones? | Yes, but binding is transient with fast off-rate; does not effectively inhibit canonical HSP90 function in normal cells [1] [2]. | PU-H71 rapidly dissociates from chaperones in normal tissues [2]. In tumors insensitive to PU-H71, HSP90 exists in canonical, dynamic complexes [1]. |
| What is the primary target in diseased cells? | Preferentially binds a specific conformation of HSP90 integrated into stable, pathological epichaperome assemblies [1] [3]. | Target identified as high-molecular-weight epichaperome species, not the canonical ~242 kDa HSP90 dimer [1]. Epichaperomes are scaffolds that rewire protein interactions [1] [2]. |
| What is the mechanism of selectivity? | Kinetic Trapping: this compound becomes trapped upon binding epichaperomes; residence time dictated by target disassembly kinetics, not simple drug-target unbinding [2] [4]. | Residence time in tumors correlates with epichaperome abundance (half-life 24-100 hours) [2]. Drug remains at site of action for days despite rapid plasma clearance [2] [4]. |
| Is there functional evidence for minimal on-target effects in normal tissues? | Yes. Studies show minimal effects on healthy hematopoietic cells while effectively killing diseased cells [5]. | In TP53-mutant AML models, PU-H71 killed leukemic and stem/progenitor cells but had minimal effects on healthy human bone marrow CD34+ cells or murine hematopoiesis [5]. |
To validate target engagement and selectivity in your experimental models, you can use the following established methods.
This protocol distinguishes stable epichaperomes from dynamic canonical chaperone complexes based on molecular weight [1] [3].
The following diagram illustrates the experimental workflow and key findings for detecting epichaperomes.
These functional assays demonstrate the differential effect of this compound on diseased versus normal cells.
Q1: Why do traditional in vitro binding assays fail to predict Zelavespib's prolonged tumor residence time?
Traditional in vitro affinity measurements (e.g., Kd, Ki) often occur in diluted systems that do not recapitulate the unique environment of epichaperomes in diseased cells [1]. The key to this compound's long residence time is not just binding affinity, but target trapping.
Q2: Our plasma PK data shows rapid clearance. How can the drug still be effective?
This is a common point of confusion. For this compound, plasma pharmacokinetics are a poor indicator of its activity at the target site [1].
Q3: What is the critical factor for predicting a tumor's sensitivity to this compound?
The primary determinant is not the total expression level of HSP90, but the abundance and presence of epichaperomes themselves [2].
This table summarizes the core PK characteristics that your predictive models must account for.
| Parameter | Characteristic | Key Implication for Prediction |
|---|---|---|
| Plasma Half-life | Short; rapid clearance [1] | Not predictive of efficacy or tumor residence time. |
| Tumor Residence Time | Long and variable (half-life: 24-100 hours) [1] | Driven by epichaperome disassembly kinetics, not plasma PK [1]. |
| Target Engagement | Prolonged (days) at disease site [1] | Best predicted by epichaperome abundance, not HSP90 expression levels [2]. |
| Binding Mechanism | Affinity-based binding followed by kinetic trapping in epichaperomes [1] | Traditional in vitro koff rates significantly underestimate in vivo residence time. |
To reliably predict this compound sensitivity, confirm the presence of the target in your experimental models.
The following diagram illustrates the core mechanism that explains this compound's unique pharmacokinetic profile.
| Issue | Possible Cause | Solution |
|---|---|---|
| Poor correlation between in vitro IC50 and in vivo efficacy. | Using models without epichaperomes for in vitro screening. | Characterize your cell lines with native-PAGE to select epichaperome-positive models [2]. |
| No prolonged target engagement despite high HSP90 expression. | HSP90 is present, but not assembled into epichaperomes. | Use epichaperome abundance, not total HSP90, as your primary biomarker for sensitivity prediction [1] [2]. |
| Inconsistent tumor residence times between models. | Natural variation in epichaperome levels and assembly stability. | Quantify epichaperome levels in each model; expect residence time to correlate with abundance [1]. |
Based on current scientific publications and manufacturer information, the intravenous (IV) route is the established and clinically tested method for administering this compound in preclinical and clinical settings.
The table below summarizes the evidence supporting IV administration:
| Source Type | Details of Administration | Context / Rationale |
|---|---|---|
| Preclinical Studies [1] [2] | In vivo efficacy studied via intraperitoneal (IP) injection in mouse models (e.g., 75 mg/kg). | Common practice in animal research for sustained drug delivery and easier technique versus frequent IV dosing in mice [2]. |
| Clinical Trials [2] | Investigated in human trials via intravenous (IV) infusion. | Standard for precise dosing control, bioavailability, and patient safety in clinical settings [2]. |
| Mechanistic Studies [1] | Research focuses on unique long tumor residence time, independent of administration route. | This compound's efficacy is driven by trapping in epichaperome structures; plasma clearance is rapid regardless of how drug enters circulation [1]. |
When planning experiments or troubleshooting issues related to drug delivery, the following factors are critical.
The choice between IV and IP can significantly affect how a drug distributes throughout the body. While specific data for this compound is lacking, studies with other agents (like stem cells or chemotherapeutics) show clear patterns:
A key strength of this compound is its ability to engage its target, HSP90 in epichaperomes, for extended periods. The following workflow outlines a method to measure this successful engagement, which is crucial for confirming experimental validity regardless of the administration route.
Supporting Method Details:
Q: Why does my plasma pharmacokinetic data for this compound not correlate with its anti-tumor effect? A: This is an expected and characteristic property of this compound. The drug is rapidly cleared from plasma but remains bound to its target (epichaperomes) in tumors for an extended time (half-life of 24-100 hours). Tumor retention and effect are driven by target binding and disassembly kinetics, not plasma concentration. Rely on tumor pharmacokinetics or target engagement assays to assess effect [1].
Q: Can I use intraperitoneal injection for this compound in my mouse study? A: Yes, intraperitoneal injection is a standard and practical route for preclinical studies in rodents and is used in published research [2]. Be aware that this may influence the initial biodistribution compared to IV. The critical factor for efficacy is the final delivery of the drug to the tumor site and its retention there, which occurs with either route.
Q: How can I confirm that this compound is engaging its target in my model? A: Use a combination of the methods shown in the workflow diagram:
Q1: What is the primary mechanism for this compound's prolonged tumor retention?
Q2: Does this compound cross the intact Blood-Brain Barrier (BBB)?
Q3: How does epichaperome expression affect this compound efficacy?
Q4: Why is plasma concentration a poor indicator of this compound's activity?
The table below summarizes key experimental findings and their implications for your research.
Table 1: Key Quantitative Findings on this compound
| Metric | Finding | Experimental Context & Significance |
|---|---|---|
| Tumor Residence Half-Life | 24 to 100 hours | Measured in human patients via PET imaging. Shows high variability linked to epichaperome abundance in the tumor [1]. |
| Target Engagement | Correlates with anti-tumor effects | PET-based assessment of target occupancy is a more reliable indicator of pharmacodynamic response than plasma PK [1]. |
| Specificity | Binds HSP90 in epichaperomes | This compound discriminates between pathologic epichaperomes and physiologic chaperone complexes, preserving function in normal cells [1]. |
Challenge: Inconsistent tumor retention data in animal models.
Challenge: Differentiating specific target binding from non-specific tissue uptake.
Challenge: Assessing functional impact on BBB integrity.
Diagram 1: Workflow for primary rat BBB model establishment. Based on the protocol by [2], this model achieves high TEER and expresses key tight junction (TJ) proteins and transporters, making it suitable for studying receptor-mediated transport and drug permeability.
To understand how this compound might cross the BBB, it is helpful to review the general structure and transport mechanisms of this barrier. The BBB is a complex multicellular structure that tightly regulates molecular exchange.
Diagram 2: Key transport pathways at the BBB. The BBB, formed by endothelial cells (ECs), pericytes, and astrocyte end-feet, permits influx via passive diffusion, solute carrier (SLC) transporters, and receptor-mediated transcytosis (RMT), while ATP-binding cassette (ABC) efflux transporters like P-gp actively remove substrates [3] [4] [5].
Q1: What is the fundamental difference between zelavespib's disassembly kinetics and its unbinding kinetics?
k_off, of the drug from its target). For this compound, the disassembly kinetics of the epichaperome structure itself are the primary determinant of its prolonged residence time. The drug becomes "trapped" upon binding, and its release is governed by the relatively slow breakdown of the entire epichaperome complex, not just the dissociation of the drug molecule from its binding pocket [1] [2] [3]. The observed off-rate is therefore much slower than what is measured in vitro in diluted systems.Q2: Why does this compound remain in tumors for days (half-life of 24-100 hours) despite rapid clearance from plasma?
Q3: How does epichaperome abundance affect my experimental results with this compound?
Here are core methodologies and quantitative data from key studies to guide your experimental design.
| Parameter | Finding / Value | Experimental Context | Citation |
|---|---|---|---|
| Tumor Residence Half-life | 24 to 100 hours | Human patients, measured via PET imaging with 124I-labeled this compound | [4] [2] |
| Key Determinant of Residence Time | Target (epichaperome) disassembly kinetics | In vivo mouse model and biochemical analysis | [1] [2] |
| Correlation with Efficacy | Significant correlation between target occupancy and anti-tumor effect | Clinical investigation | [4] [2] |
| Plasma PK vs. Tumor PD | No correlation | Clinical observation in human patients | [4] [2] |
This protocol is adapted from studies that used radiolabeled compounds to trace this compound's kinetics in live animal models [4] [2].
This method is used to confirm the biochemical effect of this compound binding in cell or tissue samples [4] [2] [3].
The following diagrams, created with Graphviz DOT language, illustrate the core concepts and experimental workflows.
This diagram illustrates the key mechanistic difference between traditional unbinding and this compound's disassembly-driven kinetics.
This flowchart outlines the key steps for the protocol to measure this compound's target occupancy and residence time in vivo.
For optimal stability and performance, please adhere to the following storage and handling conditions.
| Aspect | Specification |
|---|---|
| Recommended Storage | Solid form: Store at 2-8°C in a sealed container, protected from light and under an inert atmosphere [1]. |
| Molecular Weight | 512.37 (Freebase) [2]; 548.83 (Hydrochloride salt) [3]. |
| Purity | ≥ 98% [1] [3]. |
| Stock Solution Preparation | Soluble in DMSO (e.g., 100 mg/mL) [3]. Hygroscopic DMSO can affect solubility; use newly opened containers [3]. |
| Aliquoting & Storage | Prepare single-use aliquots to avoid repeated freeze-thaw cycles [3]. |
| Short-term Storage (Solution) | -20°C for 1 month (sealed, away from moisture) [3]. |
| Long-term Storage (Solution) | -80°C for 6 months (sealed, away from moisture) [3]. |
The table below summarizes the potency of this compound in various experimental models.
| Model System | Assay Type | Value / Result | Notes / Key Observations |
|---|---|---|---|
| Biochemical Assay | HSP90 Inhibitory Activity (IC₅₀) | 51 nM [2] | Purine-based, selective inhibitor [2]. |
| Cell Line (MDA-MB-468) | Growth Inhibition (IC₅₀) | 65 nM [2] | Triple-negative breast cancer (TNBC) cell line [2]. |
| Cell Line (MCF7) | Her2 Level Reduction (IC₅₀) | 60 nM [2] | 24-hour treatment by Western blot [2]. |
| Cell Line (MRC5) | Cytotoxicity (IC₅₀) | 1 μM [2] | Normal lung fibroblast cell line, shows selectivity [2]. |
| In Vivo (Mice, MDA-MB-231 xenograft) | Dosage / Efficacy | 75 mg/kg [2] | Administered intraperitoneally (i.p.), 3 times/week [2]. |
| Tumor Growth Inhibition | 96% [2] | Associated with degradation of client proteins (Akt, Raf-1) [2]. |
This protocol details the methodology for assessing the inhibitory activity of this compound on cancer cell growth, as referenced in the search results [2].
Key Considerations:
This compound is a potent inhibitor of Heat Shock Protein 90 (HSP90) [2] [4]. Its efficacy is notably enhanced by a unique mechanism of prolonged target engagement that is distinct from simple binding affinity [5].
Problem: Poor Solubility or Precipitation
Problem: High Cytotoxicity in Normal Cells
Problem: Lack of Expected Effect in Cell Assay
The following diagram illustrates the unique mechanism that leads to this compound's prolonged action at its target site.
This compound's on-target residence time is driven by epichaperome disassembly kinetics
This mechanism is supported by key experimental evidence:
While not used by this compound, the table below summarizes established half-life extension strategies for biologics, which provide useful context for other drug development projects.
| Strategy | Description | Mechanism of Action |
|---|---|---|
| Fc Fusion [1] [2] | Fusion to Fc domain of immunoglobulin G. | Binds to neonatal Fc receptor (FcRn), enabling cellular recycling and reducing degradation. |
| PEGylation [1] [2] | Chemical conjugation to polyethylene glycol (PEG). | Increases hydrodynamic volume, reducing kidney filtration; can shield from proteases. |
| Albumin Fusion/Binding [1] [5] [2] | Genetic fusion to albumin or use of albumin-binding domains. | Exploits long half-life of albumin; can also engage FcRn recycling. |
| PASylation [1] | Genetic fusion to unstructured polypeptides (Pro, Ala, Ser). | Increases hydrodynamic volume via a "molecular shield" effect; fully biodegradable. |
| CTP Fusion [1] | Fusion to Carboxy-Terminal Peptide. | Adds negatively charged, sialylated peptides to reduce clearance. |
For researchers investigating drugs like this compound, here is a core methodology for evaluating target engagement, based on the cited literature [3]:
Q1: Why do traditional in vitro binding assays fail to predict zelavespib's in vivo residence time?
Q2: Why is there a disconnect between plasma pharmacokinetics and tumor pharmacodynamics?
Q3: How can I confirm that my experimental model is suitable for studying this compound?
Q4: What techniques are used to measure target engagement and residence time in vivo?
The table below summarizes the core principles and techniques for accurately assessing this compound's action.
| Challenge | Conventional Approach & Pitfall | Recommended Technique | Key Technical Consideration |
|---|---|---|---|
| Predicting In Vivo Residence Time | Diluted in vitro binding assays (e.g., SPR). Pitfall: Measures unbinding kinetics, underestimates true residence time [1]. | Monitor epichaperome disassembly kinetics in cellular or tumor lysates [1]. | Residence time is linked to target disassembly rate, not drug-target unbinding [1] [2]. |
| Measuring Target Engagement In Vivo | Relying on plasma pharmacokinetic data. Pitfall: No correlation with tumor drug levels or effect [1] [2]. | PET Imaging with 124I-zelavespib [1] [2]. | Provides quantitative, tumor-specific data on drug retention and target occupancy. |
| Validating Model System | Assuming high HSP90 expression indicates sensitivity. Pitfall: Sensitivity depends on epichaperome presence, not total HSP90 [3]. | Native-PAGE & Western Blot to detect high-molecular-weight epichaperome complexes [3]. | Look for stable complexes that persist on native gels, distinct from the dynamic ~242 kDa HSP90 dimer [3]. |
| Assessing Engagement in Cellular Systems | Using only affinity-based methods (e.g., Kd). Pitfall: Misses the kinetic trapping event [1]. | Cellular Thermal Shift Assay (CETSA) or Chemical Protein Stability Assay (CPSA) [4]. | Measures drug-induced stabilization of the target protein in a more disease-relevant cellular context [4]. |
This compound's action is a dynamic, multi-stage process. The following diagram illustrates the key mechanism that makes its engagement so challenging to measure with conventional methods.
This mechanism explains the core challenge: the drug's extended on-target residence time is governed by the slow disassembly of the epichaperome (Step 5), not by the drug-protein unbinding kinetics. This is why measurements in diluted systems, which cannot form or maintain these stable structures, fail to predict cellular and in vivo behavior [1] [2].
This protocol is critical for validating your experimental models.
The table below summarizes the core characteristics of these two epichaperome-targeting agents based on current research.
| Feature | Zelavespib (PU-H71) | LSI137 |
|---|---|---|
| Primary Target | HSP90 within epichaperomes [1] [2] | HSC70 (HSPA8) within epichaperomes (epiHSP70s) [3] [4] |
| Chemical Class | Purine-scaffold derivative [2] | YK-derivative (covalent binder) [3] |
| Mechanism of Action | Binds ATP-binding pocket of HSP90; becomes kinetically trapped in epichaperomes, leading to their disassembly [1] [2] | Binds an allosteric pocket and covalently links to Cys267 in HSC70, disrupting epichaperomes [3] |
| Reported IC₅₀ (Cellular) | ~51 nM (in MDA-MB-468 cells) [5] | ~60 nM (for epiHSP70s disruption) [3] |
| Key Distinction | Target residence time is dictated by epichaperome disassembly kinetics, not simple unbinding [1] | Shows preference for HSC70 in epichaperomes over canonical HSP70 complexes [3] |
| Therapeutic Applications | Cancer (clinical trials), Alzheimer's disease models [1] [4] | Cancer, Alzheimer's disease models (preclinical stage) [3] [4] |
| Probe Derivatives | Radiolabeled ([[¹²⁴I]PU-H71) for PET imaging; clickable (PU-TCO) for cellular imaging [1] [4] | Biotinylated (YK5-B) and other derivatives for affinity capture and study [3] |
Here are the methodologies commonly used in the literature to generate the data for the comparisons above.
The following diagram illustrates how this compound and LSI137 target the epichaperome pathway to disrupt pathological protein networks.
This diagram shows that chronic stress and post-translational modifications (PTMs) drive the stable assembly of chaperones into pathologic epichaperomes [2] [6]. These epichaperomes act as scaffolding platforms that rewire Protein-Protein Interaction (PPI) networks, supporting disease phenotypes in cancer and neurodegeneration [2] [3]. Both this compound and LSI137 bind to components of the epichaperome, leading to its disassembly. This normalizes the PPI network and restores cellular functions toward a healthy state [1] [3].
| Parameter | Description / Value |
|---|---|
| Mechanism of Action | Binds HSP90 within pathologic epichaperome assemblies [1] [2]. |
| Key PK Characteristic | Extended target residence time (on-target half-life: 24 to 100 hours in human tumors), despite rapid systemic clearance [1] [2]. |
| Systemic PK | Rapid plasma clearance and metabolism [1] [2]. |
| Tissue Distribution | Minimal retention in non-diseased tissues; specific and prolonged engagement at disease sites [1] [2]. |
| Clinical Indications | Cancer (in clinical trials) [3] [1]. Neurodegenerative diseases (preclinical evidence) [4] [5]. |
This compound exhibits a unique "trapping" mechanism that explains its long residence time at the target site, which is not directly predicted by its plasma pharmacokinetics [1] [2]. The following diagram illustrates this process.
This mechanism means that the drug's effect is driven by the kinetics of epichaperome disassembly rather than traditional drug-target unbinding kinetics [1] [2].
The insights into this compound's behavior are derived from several sophisticated experimental techniques:
While the search results confirm that PU-AD (icapamespib) is also an epichaperome-targeting agent with a similarly long residence time [1] [5], direct comparative data is lacking. To build a complete comparison guide, you could:
Preclinical and clinical studies indicate that Bruton's tyrosine kinase inhibitors (BTKis) enhance the efficacy and safety of CD19-targeted CAR-T cell (CART19) therapy through several key mechanisms summarized in the table below.
| Mechanism of Action | Functional Impact | Key Findings |
|---|---|---|
| Reduces T-cell Exhaustion | Preserves long-term antitumor functionality of CAR-T cells. | Attenuates exhaustion caused by persistent antigen exposure; downregulates exhaustion markers [1] [2]. |
| Enhances T-cell Fitness | Improves expansion, persistence, and engraftment of CAR-T cells. | Increases T-cell expansion and viability; promotes a less differentiated phenotype [3] [2]. |
| Reprograms Tumor Microenvironment (TME) | Shifts the TME from immunosuppressive to pro-inflammatory. | Reprograms macrophages to M1 subtype; polarizes T-helper cells toward Th1 subtype [1]. |
| Modulates Cytokine Release | May mitigate severity of Cytokine Release Syndrome (CRS). | Reduces release of key inflammatory cytokines (e.g., IL-6, TNF-α) in vitro and in vivo [1] [2]. |
The logical relationships between these mechanisms and their combined effect on overcoming treatment resistance can be visualized in the following pathway diagram.
Emerging clinical data supports the translational potential of this combination. The table below summarizes key efficacy and safety findings from a 2024 pragmatic clinical trial (PCT).
| Trial Aspect | Findings (CART19 + BTKi vs. CART19 Monotherapy) |
|---|---|
| Best Complete Response (CR) Rate | 61.5% vs. 25.0% (Statistically significant, p<0.05) [2] |
| Best Objective Response Rate (ORR) | 84.6% vs. 66.7% (Not statistically significant) [2] |
| Overall Survival (OS) | Significantly prolonged with combination [2] |
| Safety Profile | Comparable incidence of severe Cytokine Release Syndrome (CRS) and neurotoxicity between groups. Most common severe adverse events were hematological [2]. |
| Impact on T-cells | T cells in the combination group were "predisposed to early differentiation and less exhaustion" 3 months post-infusion [2]. |
For researchers aiming to validate these findings or explore new combinations, here are methodologies for key assays used in the cited studies.
Assessing CAR-T Cell Phenotype and Exhaustion by Multicolor Flow Cytometry
Evaluating CAR-T Cell Cytokine Secretion and Cytotoxicity
Single-Cell RNA Sequencing (scRNA-seq) for Transcriptomic Profiling
The strong biological rationale and encouraging early clinical data for BTKi-CAR-T combinations provide a solid foundation for further research. Future directions include:
This compound (PU-H71) is an epichaperome-binding agent, and its key differentiator lies in its target selectivity within diseased cells rather than a blanket inhibition of HSP90. The table below summarizes its core characteristics and the basis for its selective action.
| Feature | Description | Implication for Toxicity in Normal Tissues |
|---|---|---|
| Primary Target | HSP90 within epichaperomes (pathologic scaffolds in diseased cells) [1] [2]. | Targets a disease-specific conformation of HSP90. |
| Mechanism of Action | Binds to and disassembles epichaperomes, rewiring pathogenic protein networks [1] [2]. | Action is concentrated on dysfunctional cellular processes. |
| Key Differentiator | Rapidly dissociates from chaperones in normal tissues while showing prolonged retention in diseased sites [1] [2]. | Limits on-target, mechanism-based toxicity in healthy cells. |
| In Vivo Behavior | Rapid plasma clearance and minimal retention in non-diseased tissues, despite long target residence time in tumors [1]. | Reduces overall systemic exposure to normal organs. |
The following diagram illustrates the core mechanism that underlies this compound's selective action and potential for a reduced toxicity profile.
The primary evidence for this compound's selective retention comes from pharmacokinetic (PK) and target engagement studies, crucial for understanding its toxicity profile.
Zelavespib (PU-H71) represents a novel class of epichaperome-targeting agents that challenge conventional pharmacokinetic principles through their unique tumor retention properties. Unlike traditional chemotherapeutic agents whose efficacy correlates with systemic exposure, this compound demonstrates a remarkable disconnect between its rapid plasma clearance and prolonged target engagement in diseased tissues. This phenomenon has significant implications for dosing optimization and therapeutic efficacy in both oncology and neurodegenerative disease applications. Understanding the mechanistic basis for this unusual pharmacokinetic-pharmacodynamic relationship is essential for researchers designing preclinical studies and clinical trials with this compound.
The clinical efficacy of many targeted therapies is traditionally guided by principles of systemic exposure, where maintained plasma concentrations above the target therapeutic threshold are considered necessary for pharmacological activity. However, this compound and other epichaperome-directed agents such as icapamespib (PU-AD) operate outside this paradigm, maintaining target binding for days to weeks despite rapid clearance from circulation and minimal retention in non-diseased tissues [1] [2]. This comprehensive analysis examines the experimental evidence underlying this compound's unique tissue distribution properties, with particular emphasis on methodologies for quantifying target engagement and the implications for therapeutic development.
This compound demonstrates strikingly different kinetics in plasma compared to tumor tissue, a phenomenon extensively documented through multiple methodological approaches. The compound exhibits rapid plasma clearance with minimal systemic exposure, while simultaneously maintaining prolonged tumor residence that drives its therapeutic effects. This discordance represents a fundamental shift from conventional pharmacokinetic models where plasma concentrations typically serve as reliable surrogates for target tissue exposure [1].
Table 1: Comparative Pharmacokinetic Parameters of this compound
| Parameter | Plasma Compartment | Tumor Compartment | Measurement Techniques |
|---|---|---|---|
| Elimination Half-life | Rapid clearance (hours) | Prolonged retention (24-100 hours) | PET imaging, radiolabeled tracers, mass spectrometry |
| Target Engagement | Minimal binding | Sustained binding for days | Target occupancy assays, biochemical epichaperome monitoring |
| Influencing Factors | Metabolic pathways | Epichaperome abundance levels | Immunoblotting, native PAGE analysis |
| Interindividual Variability | Limited | Substantial (up to 4-fold difference) | Clinical PET imaging studies |
The clinical investigations have revealed substantial variability in this compound's tumor residence time, with observed half-lives ranging from 24 to 100 hours in human subjects [1]. This variability directly correlates with epichaperome abundance, where tumors with higher epichaperome expression demonstrate more prolonged drug retention, suggesting a target-mediated disposition mechanism [1] [3]. Critically, multiple clinical studies have confirmed that plasma pharmacokinetic parameters do not correlate with either tumor retention profiles or observed pharmacodynamic effects, indicating that plasma monitoring provides limited insight into drug-target interactions for this class of compounds [1].
The quantification of this compound distribution requires specialized methodologies that account for its unique binding properties. Traditional plasma concentration monitoring approaches, including high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) provide information on systemic exposure but fail to capture the critical parameter of target engagement [4]. In contrast, positron emission tomography (PET) using radiolabeled derivatives such as 124I-zelavespib enables real-time, single-tumor pharmacokinetic measurements and direct quantification of target occupancy [1].
The blood-plasma concentration ratio represents another important consideration in interpreting pharmacokinetic data, particularly for compounds with complex distribution patterns like this compound. This parameter, defined as the ratio of total drug concentration in blood (Cb) to its total concentration in plasma (Cp) at equilibrium (r = Cb/Cp), significantly influences clearance calculations and pharmacokinetic modeling [5]. Conventional assumptions of unity for this ratio may lead to misinterpretation of this compound's distribution characteristics, necessitating experimental determination in relevant model systems.
The prolonged tumor retention of this compound is mediated through a unique trapping mechanism within epichaperome networks, which are pathological scaffolds composed of tightly bound chaperones, co-chaperones, and associated factors that reorganize protein-protein interaction networks in diseased cells [1] [3]. Unlike traditional chaperones that facilitate protein folding through transient interactions, epichaperomes form stable oligomeric structures that create microenvironments conducive to drug entrapment. When this compound binds to HSP90 within these assemblies, it becomes structurally immobilized through a process that initially stabilizes the drug-target complex before initiating epichaperome disassembly [1].
The disassembly kinetics of epichaperomes, rather than conventional drug-target unbinding kinetics, primarily govern this compound's residence time in tumors [1]. This distinction explains the significant discrepancy between the drug's rapid clearance from plasma and its prolonged target engagement in diseased tissues. The off-rate of this compound from epichaperomes is considerably slower than predicted from traditional pharmacokinetic profiling or in vitro assays using diluted systems, highlighting the critical importance of cellular context in understanding the compound's mechanism of action [1] [2].
Figure 1: Mechanism of this compound Tumor Retention. The diagram illustrates the sequential process from administration to prolonged tumor retention, highlighting the key trapping mechanism and disassembly kinetics that govern drug residence time.
The molecular architecture of epichaperomes plays a crucial role in this compound's retention characteristics. Post-translational modifications of HSP90, particularly phosphorylation at Ser226 and Ser255 within intrinsically disordered regions, have been identified as critical regulators of epichaperome assembly and function [3]. These modifications enhance HSP90's interactions with other chaperones and co-chaperones, creating a microenvironment that facilitates drug binding and retention. The cellular stress response pathways activated in malignant cells further promote epichaperome formation, creating a self-reinforcing cycle of target amplification and drug sequestration [3].
The cellular specificity of this compound retention stems from the restricted expression pattern of epichaperomes, which are predominantly found in diseased cells and tissues compared to their normal counterparts [1] [3]. This selective expression underlies the favorable therapeutic index observed with this compound despite its prolonged tissue residence time. In cancer cells, epichaperomes typically constitute approximately 5-35% of the total chaperone pool, sufficient for substantial drug accumulation while preserving essential proteostatic functions in normal tissues [1].
Accurate quantification of this compound tumor retention requires specialized methodologies that directly measure target engagement rather than relying on surrogate plasma concentrations:
Radiolabeled Tracer Co-injection: Administration of 124I-zelavespib alongside therapeutic doses enables real-time pharmacokinetic measurements through positron emission tomography (PET). This approach permits simultaneous assessment of target occupancy and epichaperome abundance in individual tumors, facilitating personalized dose optimization [1].
Biochemical Epichaperome Monitoring: Native polyacrylamide gel electrophoresis (PAGE) followed by immunoblotting for epichaperome constituents (HSP90, HSC70, CDC37, AHA1, HOP) allows quantitative assessment of epichaperome disassembly kinetics following this compound treatment. This method provides direct correlation between drug residence time and pharmacological effect [1] [3].
Tumor Pharmacokinetic Profiling: Ex vivo analysis of tumor tissue following drug administration using liquid chromatography-mass spectrometry (LC-MS) or radioligand assays provides direct measurement of tumor drug concentrations independent of plasma levels. When combined with plasma sampling, this approach establishes the discordance between systemic and tissue pharmacokinetics [1].
Appropriate experimental models are essential for valid assessment of this compound's retention properties:
In Vivo Tumor Models: Mouse xenograft systems using human cancer cell lines with varying epichaperome abundance levels enable correlation between target expression and drug retention. These models have demonstrated that higher epichaperome levels are associated with prolonged this compound residence times [1].
Autologous Culture Systems (3D-ACM): Three-dimensional culture systems utilizing patient-derived tumors maintained in autologous serum or body fluid preserve native tumor architecture and epichaperome expression patterns more effectively than traditional culture methods. These systems better recapitulate the tumor microenvironment and its influence on drug retention [6].
Stem Cell and Differentiation Models: Pluripotent stem cells and their differentiated counterparts provide valuable systems for studying epichaperome dynamics, as these assemblies disassemble during differentiation processes. These models help elucidate the relationship between cellular state and drug retention capacity [3].
Figure 2: Experimental Workflow for Assessing this compound Tumor Retention. The diagram outlines the comprehensive approach from model selection through integrated data analysis, emphasizing multiple methodological streams for complete pharmacokinetic characterization.
The unique pharmacokinetic properties of this compound necessitate specialized approaches throughout the drug development pipeline:
Dose Optimization Strategies: Traditional maximum tolerated dose paradigms may not be appropriate for this compound. Instead, target-saturating doses informed by direct measurement of epichaperome engagement provide more rational dosing strategies. Clinical studies have demonstrated that target occupancy, as assessed via PET imaging, correlates significantly with antitumor effects [1].
Schedule Dependence: The prolonged tumor residence time supports extended dosing intervals, potentially reducing treatment frequency while maintaining therapeutic efficacy. Preclinical data suggest that pharmacological effects persist long after systemic clearance [1] [2].
Combination Therapy Design: The ability to monitor epichaperome disruption provides opportunities for rational combination therapies. For example, co-targeting CDK7 has shown promise in overcoming resistance to HSP90 inhibition by blocking pro-survival heat shock response and HSP90α overexpression [7].
Table 2: Therapeutic Advantages and Research Applications of this compound's Retention Properties
| Characteristic | Therapeutic Advantage | Research Application |
|---|---|---|
| Prolonged Target Engagement | Sustained pharmacological effect despite rapid clearance | Extended intervention in disease-relevant pathways |
| Selective Diseased Tissue Retention | Favorable therapeutic index with reduced off-target effects | Precision targeting of pathological cellular states |
| Target-Mediated Disposition | Self-regulating exposure based on disease burden | Biomarker development for treatment response |
| Non-Plasma Correlated Efficacy | Reduced reliance on therapeutic drug monitoring | Direct target engagement assessment in disease tissues |
The variable tumor retention of this compound, ranging from 24 to 100 hours in clinical studies, highlights the importance of patient stratification strategies based on epichaperome abundance [1]. Development of companion diagnostics using radiolabeled this compound derivatives for PET imaging enables identification of patients most likely to benefit from treatment. Additionally, non-invasive monitoring of epichaperome disruption during treatment provides pharmacodynamic evidence of target engagement for dose optimization and response assessment [1] [3].
The relationship between epichaperome abundance and drug retention time creates opportunities for personalized dosing regimens tailored to individual tumor characteristics. This approach represents a shift from traditional population-based dosing toward precision medicine strategies that account for interindividual variability in target expression [1]. Clinical evidence confirms that tumor-specific factors rather than systemic exposure determine treatment response, reinforcing the need for tumor-focused pharmacokinetic assessment [1].
This compound represents a paradigm shift in targeted therapy through its unique dissociation of plasma pharmacokinetics from tumor retention and therapeutic effects. The epichaperome trapping mechanism underlying this phenomenon challenges conventional drug development principles and necessitates specialized methodological approaches for accurate characterization. Researchers must employ direct target engagement assessment strategies rather than relying on traditional plasma concentration monitoring when evaluating this class of compounds.
Future research directions should focus on standardized methodologies for epichaperome quantification across model systems, development of predictive biomarkers for patient stratification, and optimization of dosing schedules that leverage the prolonged tumor residence time. Additionally, exploration of combination therapies that modulate epichaperome assembly or disassembly kinetics may further enhance the therapeutic utility of this compound. As the field advances, the principles learned from this compound's unique pharmacokinetic profile may inform development of other targeted therapies designed for prolonged tissue retention despite rapid systemic clearance.
| Disease Context | Model System | Key Findings / Efficacy Metrics | Mechanism of Action |
|---|
| Cancer | Various cancer cell lines (e.g., MDA-MB-468) and mouse models [1] [2] [3] | - IC50 of 51 nM in MDA-MB-468 breast cancer cells [4].
The provided search results do not contain detailed, step-by-step protocols for individual experiments but do describe key methodological approaches used to establish this compound's activity:
The following diagram synthesizes information from the search results to illustrate the core mechanism of this compound, which is consistent across the investigated disease contexts. It highlights how the drug specifically targets the pathological state.
The diagram above illustrates the core mechanism that is targeted by this compound. The key distinction is that this compound does not inhibit the general protein-folding function of canonical HSP90. Instead, it specifically binds to a pathologic conformation of HSP90 that is integrated into stable, long-lived epichaperome assemblies [3]. These epichaperomes, nucleated by stress-induced factors like phosphorylation, act as scaffolding platforms that pathologically rewire cellular protein networks, promoting survival in cancer or dysfunction in neurodegeneration [3] [5]. This compound becomes kinetically trapped in these assemblies, leading to their disassembly and the subsequent normalization of the protein interaction networks, which in turn reverses the disease phenotype [1] [3].
The available data, while demonstrating efficacy in both cancer and neurodegeneration, is not suited for a direct, quantitative "head-to-head" comparison of drug potency for several reasons:
For researchers, this underscores that profiling the epichaperome status (e.g., via Native-PAGE or specific probes) is a crucial prerequisite for predicting this compound efficacy in any biological model [3].
The selectivity of Zelavespib is not based on a single gene or protein, but on a pathologic protein-protein interaction (PPI) network called the epichaperome [1] [2].
| Feature | Physiologic Chaperones | Pathologic Epichaperomes |
|---|---|---|
| Structure | Transient, dynamic homodimers and complexes [2] | Stable, tight hetero-oligomeric scaffolds [1] [2] |
| Primary Function | Protein folding and client maturation [2] | Pathologic rewiring of PPI networks to support disease phenotypes [1] |
| Cellular Context | All cells, under normal and stressed conditions [1] | Diseased cells (e.g., cancer, neurodegenerative cells) [1] |
| HSP90 Conformation | "Canonical" conformation [1] | Disease-specific, distinct conformation recognized by this compound [1] [2] |
This compound functions as an epichaperome probe. It binds to a specific, pathologic conformation of HSP90 that is incorporated into epichaperomes. This allows it to disassemble these pathologic scaffolds in diseased cells, while having minimal impact on the normal, physiologic functions of HSP90 in healthy cells [1] [2].
The following diagram illustrates the key mechanistic difference between traditional HSP90 inhibitors and the epichaperome-targeting action of this compound.
A critical regulatory mechanism for epichaperome formation involves post-translational modifications (PTMs). Research indicates that phosphorylation of HSP90 at specific serine residues (Ser226 and Ser255) enhances its interaction with other chaperones like HSC70, creating a microenvironment that favors epichaperome assembly [2]. This compound targets HSP90 in this specific, modified context.
The table below summarizes key experimental findings that demonstrate this compound's specificity for pathologic epichaperomes.
| Supporting Evidence | Experimental System | Key Finding |
|---|---|---|
| Prolonged Target Residence [1] | In vivo mouse models (MDA-MB-468 tumors) and clinical PET imaging. | This compound is retained in tumors for 24-100 hours, despite rapid plasma clearance. Retention correlates with epichaperome levels, not plasma PK. |
| Cellular Context Disassembly [2] | Pluripotent stem cells (mESCs, hiPSCs) and cancer cells (MDA-MB-468). | Epichaperomes (detected via native PAGE) are present in stem/cancer cells and are disassembled upon this compound treatment or cell differentiation. |
| Functional Selectivity [1] | Comparative analysis of diseased vs. normal tissues. | The drug rapidly dissociates from chaperones in normal tissues but is trapped by and disassembles epichaperomes in diseased tissues. |
To investigate epichaperome specificity, researchers use several key methodologies:
The specificity of this compound for epichaperomes offers a significant therapeutic advantage. It allows for the targeted disruption of pathologic protein networks that sustain diseases like cancer and neurodegenerative disorders, while minimizing the toxicity associated with global inhibition of essential chaperone functions [1] [2]. This makes it a promising candidate for precision medicine approaches.